molecular formula C40H43ClN2O2 B3103794 Cy5.5-carboxylic acid chloride CAS No. 1449612-07-0

Cy5.5-carboxylic acid chloride

Cat. No.: B3103794
CAS No.: 1449612-07-0
M. Wt: 619.2
InChI Key: UFNAFNWOXFAMSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cy5.5-carboxylic acid chloride is a useful research compound. Its molecular formula is C40H43ClN2O2 and its molecular weight is 619.2. The purity is usually 95%.
BenchChem offers high-quality Cy5.5-carboxylic acid chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cy5.5-carboxylic acid chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoic acid;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H42N2O2.ClH/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNAFNWOXFAMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H43ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Cy5.5-Carboxylic Acid Chloride: A Senior Application Scientist's In-Depth Technical Guide to its Spectral Properties and Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the spectral properties and practical application of Cy5.5-carboxylic acid chloride, a near-infrared (NIR) fluorescent dye. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple datasheet to offer field-proven insights into the effective use of this powerful fluorophore. We will delve into the causality behind experimental choices, ensuring that the protocols described are self-validating systems for robust and reproducible results.

The Allure of the Near-Infrared: Understanding the Significance of Cy5.5

The Cy5.5 dye occupies a valuable position in the near-infrared (NIR) region of the electromagnetic spectrum. This spectral window (roughly 650-900 nm) offers a distinct advantage for biological imaging and detection assays. The primary benefit is the significant reduction in background autofluorescence from endogenous biomolecules, such as flavins and NADH, which are prevalent in cells and tissues. This leads to a markedly improved signal-to-noise ratio, enabling the detection of low-abundance targets with greater sensitivity. Furthermore, light in the NIR region exhibits deeper tissue penetration due to reduced scattering and absorption by hemoglobin and water, making Cy5.5 an excellent choice for in vivo imaging studies.[1]

Core Spectral Characteristics of Cy5.5 Dyes

The cyanine family of dyes, to which Cy5.5 belongs, is characterized by a polymethine chain connecting two nitrogen-containing heterocyclic nuclei. This extended conjugated system is responsible for their intense absorption and fluorescence properties. While slight variations exist between different derivatives and measurement conditions, the core spectral properties of Cy5.5 are summarized below.

PropertyTypical Value RangeSignificance for Experimental Design
Excitation Maximum (λex) 675 - 684 nmAligns well with common laser lines (e.g., 670 nm) for efficient excitation.
Emission Maximum (λem) 694 - 710 nmDictates the selection of appropriate emission filters for detection instrumentation.
Molar Extinction Coefficient (ε) 190,000 - 250,000 M⁻¹cm⁻¹A high value indicates strong light absorption, contributing to the brightness of the fluorophore.
Fluorescence Quantum Yield (Φ) ~0.2 - 0.28Represents the efficiency of converting absorbed photons into emitted fluorescent light.
Stokes Shift ~20 - 25 nmThe separation between excitation and emission maxima, which is generally sufficient to minimize spectral overlap.

Note: The exact spectral properties can be influenced by the solvent, pH, and conjugation to a biomolecule. It is always recommended to consult the certificate of analysis for the specific lot of the dye being used.

The Reactive Moiety: Carboxylic Acid Chloride vs. NHS Ester

While N-hydroxysuccinimide (NHS) esters are the most commonly employed amine-reactive functional groups for bioconjugation, Cy5.5 is also available as a carboxylic acid and its more reactive derivative, the carboxylic acid chloride.[2][3] Understanding the differences in their reactivity is crucial for designing a successful labeling strategy.

The Reactivity Hierarchy

Carboxylic acid derivatives exhibit a wide range of reactivity towards nucleophiles, such as the primary amines found on the surface of proteins (N-terminus and lysine side chains). The general order of reactivity is as follows:

Acyl Chloride > Acid Anhydride > NHS Ester > Carboxylic Acid

Acyl chlorides are among the most reactive carboxylic acid derivatives.[4][5] This high reactivity can be advantageous in situations where rapid and efficient labeling is desired, or when dealing with less reactive amines. However, it also presents challenges in terms of stability and potential for side reactions.

Causality of Reactivity: Why Acyl Chlorides are More Reactive

The high reactivity of acyl chlorides stems from the excellent leaving group ability of the chloride ion. The carbonyl carbon in an acyl chloride is highly electrophilic due to the inductive effect of both the oxygen and chlorine atoms. When a nucleophile, such as a primary amine, attacks the carbonyl carbon, the resulting tetrahedral intermediate readily collapses, expelling the stable chloride anion and forming a stable amide bond.

In contrast, the leaving group of an NHS ester (N-hydroxysuccinimide) is less stable than a chloride ion, making the initial nucleophilic attack less favorable and the overall reaction slower. Carboxylic acids themselves are generally unreactive towards amines and require activation with coupling agents like carbodiimides (e.g., EDC) to form a more reactive intermediate.[6]

Experimental Workflow: Amine Modification with Cy5.5-Carboxylic Acid Chloride

While detailed, peer-reviewed protocols specifically for Cy5.5-carboxylic acid chloride are not as prevalent as those for its NHS ester counterpart, a robust labeling procedure can be designed based on the fundamental principles of acyl chloride chemistry. The following protocol is a comprehensive guide that incorporates field-proven insights for successful bioconjugation.

Pre-Conjugation Considerations: A Self-Validating System

To ensure the integrity of your experiment, it is critical to properly prepare your biomolecule and dye.

  • Protein Purity and Buffer Composition: The protein to be labeled should be of high purity and in a buffer free of primary amines (e.g., Tris) or ammonium salts, as these will compete with the target protein for reaction with the dye.[7] Suitable buffers include phosphate-buffered saline (PBS) or borate buffer. The pH of the reaction buffer is a critical parameter. While NHS ester reactions are typically performed at a slightly basic pH (8.0-9.0) to ensure the deprotonation of primary amines, the high reactivity of acyl chlorides may allow for efficient labeling at a slightly lower pH (7.5-8.5) to minimize hydrolysis of the dye.[7][8]

  • Dye Preparation: Cy5.5-carboxylic acid chloride is highly susceptible to hydrolysis. Therefore, it is imperative to use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution of the dye immediately before use.[8] Avoid introducing any moisture into the dye stock.

Step-by-Step Labeling Protocol

This protocol is a general guideline and may require optimization for your specific protein and desired degree of labeling (DOL).

  • Protein Preparation:

    • Dialyze or desalt the protein into a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.0-8.5).

    • Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[7]

  • Dye Solution Preparation:

    • Immediately before use, dissolve the Cy5.5-carboxylic acid chloride in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Reaction Stoichiometry:

    • The optimal dye-to-protein molar ratio is protein-dependent and should be determined empirically. A good starting point is a 10:1 to 20:1 molar excess of the dye.[9]

  • Conjugation Reaction:

    • While gently stirring the protein solution, add the calculated volume of the Cy5.5-carboxylic acid chloride stock solution.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light. The high reactivity of the acyl chloride may allow for shorter reaction times compared to NHS esters.

  • Reaction Quenching (Optional but Recommended):

    • To stop the reaction and quench any unreacted dye, add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.

Purification of the Conjugate

Separation of the labeled protein from unreacted dye and reaction byproducts is crucial.

  • Size Exclusion Chromatography (SEC): This is the most common method for purifying protein conjugates. A desalting column (e.g., Sephadex G-25) can effectively separate the larger protein-dye conjugate from the smaller, unreacted dye molecules.

  • Dialysis: Extensive dialysis against a suitable buffer can also be used to remove unreacted dye.

Characterization of the Conjugate
  • Spectrophotometric Analysis: The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy5.5 (around 675-684 nm).[7] A correction factor is necessary to account for the dye's absorbance at 280 nm.

    Degree of Labeling (DOL) = (A_max × ε_protein) / [(A_280 - (A_max × CF_280)) × ε_dye]

    Where:

    • A_max = Absorbance at the λ_max of the dye

    • A_280 = Absorbance at 280 nm

    • ε_protein = Molar extinction coefficient of the protein at 280 nm

    • ε_dye = Molar extinction coefficient of the dye at its λ_max

    • CF_280 = Correction factor (A_280 / A_max of the free dye)

Visualization of Key Workflows

Amine Labeling Workflow

AmineLabelingWorkflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer (pH 7.5-8.5) Mix Mix Protein and Dye (1-2 hours, RT, dark) Protein->Mix Add Dye to Protein Dye Cy5.5-Carboxylic Acid Chloride in Anhydrous DMSO/DMF Dye->Mix Purify Purification (Size Exclusion Chromatography) Mix->Purify Crude Conjugate Analyze Characterization (Spectrophotometry for DOL) Purify->Analyze Purified Conjugate

Caption: Workflow for labeling proteins with Cy5.5-carboxylic acid chloride.

Reactivity Comparison

ReactivityComparison AcylChloride Acyl Chloride AmideBond Stable Amide Bond AcylChloride->AmideBond Fastest Reaction NHSEster NHS Ester NHSEster->AmideBond Moderate Reaction CarboxylicAcid Carboxylic Acid CarboxylicAcid->AmideBond Requires Activation (e.g., EDC) Amine Primary Amine Amine->AcylChloride Amine->NHSEster Amine->CarboxylicAcid

Sources

Cy5.5-Carboxylic Acid Chloride: Photophysics & Stoichiometry Guide

[1]

Executive Summary

The Critical Metric: The molar extinction coefficient (

250,000 M⁻¹cm⁻¹

1

However, treating this value as a static constant is a primary cause of experimental failure in bioconjugation. The effective

This guide details the photophysics of the Cy5.5 benzindolium chromophore, the specific handling requirements of the moisture-sensitive acid chloride moiety, and a self-validating protocol for determining the Degree of Labeling (DOL).

Part 1: The Photophysics of Cy5.5

Unlike standard Cy5, Cy5.5 utilizes a benzindolium ring system (benzo-fused), which red-shifts the fluorescence into the near-infrared (NIR) window.[1] This structural difference dictates its specific extinction coefficient.[1]

The Extinction Coefficient Data

The following values represent the consensus spectral properties for Cy5.5 derivatives (Acid, NHS Ester, or Chloride) assuming the chromophore remains intact.

ParameterValue / RangeContext
Molar Extinction Coeff.[1][2][3][][5][6] (

)
250,000 M⁻¹cm⁻¹ Standard theoretical max in MeOH/Ethanol.[1]
Aqueous

(PBS)
~209,000 – 230,000 M⁻¹cm⁻¹Lower due to H-dimer aggregation (blue shift).[1]
Excitation Max (

)
673 – 678 nmSolvent dependent (Red-shifts in DMSO).[1]
Emission Max (

)
694 – 710 nmNIR window emission.[1]
Correction Factor (

)
0.04 – 0.05 Absorbance contribution at 280 nm (5%).[1]
The "Chloride" Reactivity Trap

The Acid Chloride functional group (

11
  • In Anhydrous Solvent (DMSO/DMF): The dye exists as the acid chloride.

    
     is maximal.[1]
    
  • In Water/Buffer: The chloride hydrolyzes rapidly to the free carboxylic acid (

    
    ).[1]
    
  • Implication: When you measure the extinction coefficient in aqueous buffer, you are effectively measuring the hydrolyzed free acid , not the reactive chloride. This is acceptable for concentration determination (as the chromophore is unchanged), but it confirms the reagent is deactivated.

HydrolysisCy55_ClCy5.5-Acid Chloride(Reactive Warhead)IntermediateTetrahedralIntermediateCy55_Cl->IntermediateNucleophilic AttackH2OH₂O(Atmospheric/Buffer)H2O->IntermediateCy55_AcidCy5.5-Free Acid(Non-Reactive Dead End)Intermediate->Cy55_AcidEliminationHClHCl(Byproduct)Intermediate->HCl

Figure 1: The hydrolysis pathway.[1] Exposure to moisture converts the reactive Acid Chloride into the non-reactive Free Acid. This reaction does not destroy the chromophore (color remains), but it destroys conjugation potential.

Part 2: Self-Validating Experimental Protocol

To accurately determine the concentration of your stock solution without deactivating the reactive chloride, you must use a "Sacrificial Aliquot" method.

Materials
  • Solvent A: Anhydrous DMSO (stored over molecular sieves).[1]

  • Solvent B: 1x PBS (pH 7.[1]4) or Methanol (HPLC grade).[1]

  • Equipment: UV-Vis Spectrophotometer (Quartz cuvette, 1 cm pathlength).

The "Sacrificial Aliquot" Workflow

Do not measure the absorbance of your primary stock directly. The moisture in the air or the cuvette transfer will initiate hydrolysis in the main vial.

  • Primary Solubilization: Dissolve the solid Cy5.5-acid chloride in Solvent A (Anhydrous DMSO) to a target concentration of ~10 mM.[1] Keep this vial dry and sealed.

  • Sacrificial Dilution: Remove 1 µL of the stock and dilute into 999 µL of Solvent B (Methanol) .

    • Why Methanol? It prevents H-dimer aggregation common in PBS, giving a value closer to the theoretical 250,000 M⁻¹cm⁻¹.[1]

  • Spectral Scan: Measure absorbance from 250 nm to 750 nm.

  • Validation Check:

    • Peak Shape: A sharp peak at ~675 nm indicates monomeric dye.[1] A "shoulder" or second peak at ~630 nm indicates aggregation (H-dimers).[1]

    • Calculation: Use Beer-Lambert Law:

      
      .[1][5]
      
Calculation Example
  • Measured Absorbance (

    
    ):  0.750[1]
    
  • Dilution Factor: 1000x

  • Pathlength (

    
    ):  1 cm
    
  • 
    :  250,000 M⁻¹cm⁻¹[1][2]
    

1

Part 3: Calculating Degree of Labeling (DOL)

Once the dye is conjugated to a protein (e.g., Antibody), the acid chloride forms a stable amide bond. To quantify how many dye molecules are attached per protein, use the following logic.

The Correction Factor ( )

Cy5.5 absorbs slightly at 280 nm (where proteins also absorb).[1] You must subtract this "dye artifact" from the protein signal.

  • 
     for Cy5.5:  0.04 (4% of the 
    
    
    value appears at 280 nm).[1]
The Formulae
  • Corrected Protein Absorbance (

    
    ): 
    
    
    
    [1]
  • Protein Concentration (

    
    ): 
    
    
    
    (For IgG,
    
    
    )[1]
  • Dye Concentration (

    
    ): 
    
    
    
    (Use
    
    
    )
  • Degree of Labeling (DOL):

    
    [1]
    

DOL_LogicRead_280Measure A280(Protein + Dye)Correct_ProtSubtract Artifact(A280 - Contribution)Read_280->Correct_ProtRead_675Measure A675(Dye Max)Calc_ArtifactCalculate Dye Contribution(A675 * 0.04)Read_675->Calc_ArtifactFinal_ConcCalculate Molar Concs(Beer's Law)Read_675->Final_ConcDye ConcCFCorrection Factor(0.04)CF->Calc_ArtifactE_Dyeε Dye(250,000)E_Dye->Final_ConcE_Protε Protein(e.g., 210,000)E_Prot->Final_ConcCalc_Artifact->Correct_ProtCorrect_Prot->Final_ConcProt ConcRatioFinal DOL Ratio(C_dye / C_prot)Final_Conc->Ratio

Figure 2: Logical flow for determining Degree of Labeling (DOL). Failure to apply the Correction Factor (CF) will result in overestimation of protein concentration and underestimation of DOL.

References

  • Mujumdar, R. B., et al. (1993).[1] "Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters." Bioconjugate Chemistry, 4(2), 105-111.[1] (Foundational paper establishing cyanine extinction coefficients).

  • Berlier, J. E., et al. (2003).[1] "Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates." Journal of Histochemistry & Cytochemistry, 51(12), 1699-1712.[1] (Validation of Cy5.5 spectral properties in biological buffers).

The Strategic Utility of Cy5.5-Carboxylic Acid Chloride: A Technical Guide to Activation and Conjugation

[1]

Executive Summary

Cy5.5-Carboxylic Acid Chloride represents a critical intersection of nomenclature and synthetic utility in near-infrared (NIR) imaging.[1] In the commercial reagent market, this term most frequently refers to the Cy5.5-Carboxylic Acid (Chloride Salt) —the stable, non-reactive precursor used as a "universal donor" for custom conjugations.[1] However, in strict organic synthesis, it refers to the Acyl Chloride (-COCl) derivative, a hyper-reactive intermediate generated in situ to label difficult nucleophiles (like hydroxyls) that standard NHS esters cannot efficiently modify.[1]

This guide addresses both interpretations, focusing on the molecule as a high-performance NIR fluorophore (Ex: 675 nm / Em: 694 nm) and providing the specific methodologies to activate it for the development of antibody-drug conjugates (ADCs) and nanoparticle tracers.[1]

Part 1: Chemical Architecture & Photophysics[1]

The Molecule: Structure and Nomenclature

The "Chloride" in the name often leads to ambiguity. It typically denotes the counterion (

1
  • Core Fluorophore: Cyanine 5.5 (Benzoindole-based).[1]

  • Functional Group: Carboxylic Acid (-COOH).[1][2]

  • Counterion: Chloride (

    
    ).[1]
    

However, the -COOH group can be chemically converted into an Acid Chloride (-COCl) .[1] This form is moisture-sensitive and rarely sold directly, but is a powerful tool for specific synthetic challenges.[1]

Photophysical Specifications

Cy5.5 operates in the "NIR I" window (650–900 nm), minimizing tissue autofluorescence and maximizing photon penetration depth.[1]

Table 1: Key Photophysical Properties of Cy5.5

PropertyValuebiological Significance
Excitation Max (

)
675 nmMatches 670–680 nm diode lasers; avoids hemoglobin absorption.[1]
Emission Max (

)
694 nmDeep tissue penetration; distinct from Cy5 (650/670).[1]
Extinction Coefficient (

)
~250,000

Extremely bright; requires lower dosage for detection.[1]
Quantum Yield (

)
~0.20–0.28High efficiency for an NIR dye (solvent dependent).[1]
Solubility DMSO, DMF, MeOHHydrophobic core requires organic co-solvents for labeling.[1]

Part 2: The Chemistry of Conjugation

The Activation Logic: Why use the Acid/Chloride form?

Researchers often choose the Carboxylic Acid (or its Acid Chloride derivative) over the pre-activated NHS ester for three reasons:

  • Cost & Stability: The Acid form is stable indefinitely at -20°C, whereas NHS esters hydrolyze rapidly.[1]

  • Custom Linkers: It allows the insertion of PEG spacers or cleavable peptides via carbodiimide chemistry.[1]

  • Hard-to-Label Targets: Converting the Acid to an Acid Chloride (-COCl) allows reaction with Hydroxyl groups (-OH) to form esters, a reaction that NHS esters perform poorly.[1]

Reaction Pathways

The following diagram illustrates the divergent workflows for the Cy5.5-Carboxylic Acid.

Cy55_PathwaysCyCOOHCy5.5-COOH(Stable Precursor)Activator1Activation:SOCl2 or (COCl)2CyCOOH->Activator1Activator2Activation:EDC / NHSCyCOOH->Activator2AcidClCy5.5-Acid Chloride(-COCl)Activator1->AcidClAnhydrousConditionsNHSCy5.5-NHS EsterActivator2->NHSBufferedpH 5-6TargetOHTarget: Alcohols(Sugars, Steroids)AcidCl->TargetOHHigh ReactivityTargetNH2Target: Amines(Antibodies, Lysine)AcidCl->TargetNH2Fast / Risk of HydrolysisNHS->TargetNH2Standard ProtocolProductEsterStable Ester Linkage(Cy5.5-O-R)TargetOH->ProductEsterProductAmideStable Amide Linkage(Cy5.5-NH-R)TargetNH2->ProductAmide

Figure 1: Divergent synthetic pathways.[1] The Acid Chloride route (Red) is preferred for hydroxyl targets, while the NHS route (Yellow) is standard for proteins.[1]

Part 3: Experimental Protocols

Protocol A: Generation and Usage of Cy5.5-Acid Chloride (-COCl)

Purpose: To label secondary amines or hydroxyl groups (e.g., modifying paclitaxel, sugars, or solid-phase resins).[1] Critical Constraint: This reaction must be strictly anhydrous . Moisture will revert the -COCl back to -COOH immediately.[1]

Materials
  • Cy5.5-Carboxylic Acid (Dry).[1][2]

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride.[1]
    
  • Anhydrous Dichloromethane (DCM) or DMF.[1]

  • Target molecule (e.g., a drug with a free -OH).[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1]

Step-by-Step Workflow
  • Activation:

    • Dissolve 1 mg Cy5.5-COOH in 500 µL anhydrous DCM under nitrogen/argon atmosphere.

    • Add 10 equivalents of Thionyl Chloride (

      
      ).[1]
      
    • Stir at Room Temperature (RT) for 30–60 minutes. The solution usually turns a deeper blue/green.[1]

    • Evaporation:[1] Remove solvent and excess

      
       under vacuum (rotary evaporator or N2 stream).[1] Do not expose to air.  The residue is the reactive Cy5.5-COCl.[1]
      
  • Conjugation:

    • Redissolve the residue immediately in anhydrous DCM or DMF.[1]

    • Add the Target Molecule (dissolved in dry solvent) + 2 equivalents of Base (TEA).[1]

    • React for 2–4 hours at RT protected from light.

  • Purification:

    • Quench with 100 µL water (converts unreacted -COCl back to -COOH).[1]

    • Purify via RP-HPLC (C18 column) using an Acetonitrile/Water gradient.[1]

Protocol B: Standard Amine Labeling (via in-situ NHS activation)

Purpose: Labeling Antibodies or BSA.[1] Trustworthiness Check: If you do not have a lyophilizer or anhydrous solvents, do not use Protocol A. Use this EDC/NHS method instead.

  • Solubilization: Dissolve Cy5.5-COOH in DMSO (10 mg/mL).

  • Activation: Add 1.2 equivalents of EDC (Carbodiimide) and 1.2 equivalents of NHS (N-hydroxysuccinimide). Incubate for 15 mins.

  • Coupling: Add this mixture to the protein solution (pH 8.3, Bicarbonate buffer).

  • Purification: Gel filtration (Sephadex G-25) or Dialysis.[1]

Part 4: Applications in Drug Development

In Vivo Biodistribution Imaging

Cy5.5 is the gold standard for tracking drug carriers because its emission (694 nm) penetrates skin and muscle tissue effectively.

  • EPR Effect: Cy5.5-labeled nanoparticles accumulate in tumors due to leaky vasculature.[1]

  • Clearance Tracking: The carboxylic acid form is excreted renally. Conjugation to large proteins shifts clearance to the hepatic route.[1]

Fluorescence Resonance Energy Transfer (FRET)

Cy5.5 acts as an excellent acceptor in FRET pairs, typically paired with:

  • Donor: Cy3 or Phycoerythrin (PE).[1]

  • Application: Protease activity assays. A peptide linker holds Cy3 and Cy5.5 close (FRET ON).[1] Upon cleavage by a tumor protease (e.g., Cathepsin B), the dyes separate, and Cy5.5 fluorescence decreases while Cy3 increases.[1]

Troubleshooting & Validation

To ensure the integrity of your conjugate, calculate the Degree of Labeling (DOL) .

1
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    : Absorbance at 675 nm.[1][3]
    
  • 
    : Correction Factor for Cy5.5 (typically 0.05 – 0.09).[1]
    
  • Target DOL: For antibodies, aim for 2–4 dyes per protein. >5 leads to self-quenching (reduced signal).[1]

References

  • Weissleder, R. (2001).[1] A clearer vision for in vivo imaging.[1] Nature Biotechnology, 19(4), 316–317.[1] (Seminal work on NIR imaging utility).

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (The authoritative text on Acyl Chloride and NHS ester chemistries).

Methodological & Application

Application Notes and Protocols for Cy5.5 Labeling of Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Near-Infrared Labeled Oligonucleotides

In the landscape of molecular biology and diagnostics, fluorescently labeled oligonucleotides are indispensable tools. They serve as probes in quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and as key components in various in vivo imaging modalities. The choice of fluorophore is critical, and near-infrared (NIR) dyes, such as Cy5.5, offer distinct advantages. The Cy5.5 dye, a member of the cyanine family, exhibits a high extinction coefficient and good quantum yield, with excitation and emission maxima in the far-red region of the spectrum (approximately 675 nm and 694 nm, respectively).[1] This spectral profile is particularly advantageous for applications requiring deep tissue penetration and reduced background autofluorescence from biological samples.[2]

This guide provides a comprehensive overview of the chemical strategies and detailed protocols for the covalent labeling of amine-modified oligonucleotides with Cy5.5, focusing on a robust and widely adopted methodology.

The Chemistry of Amine-Reactive Labeling: A Tale of Two Electrophiles

The covalent attachment of a fluorescent dye to an oligonucleotide necessitates the formation of a stable chemical bond. A common and effective strategy involves the reaction of a nucleophilic primary amine, introduced onto the oligonucleotide, with an electrophilic derivative of the dye. For dyes possessing a carboxylic acid functional group, like Cy5.5-carboxylic acid, this carboxyl group must first be activated to facilitate an efficient reaction with the amine.

Two common activated forms of carboxylic acids are acid chlorides and N-hydroxysuccinimide (NHS) esters. While both are capable of reacting with primary amines to form a stable amide bond, their differing reactivities and stabilities make them suitable for very different reaction conditions.

  • Acid Chlorides: These are among the most reactive derivatives of carboxylic acids.[3] This high reactivity, however, comes at the cost of stability, particularly in the presence of nucleophiles like water.[3][4] Acyl chlorides react rapidly with water to hydrolyze back to the carboxylic acid, making their use in the aqueous buffers required for oligonucleotide solubility highly problematic.[4][5] Such a reaction would necessitate anhydrous organic solvents, which can compromise the structural integrity and solubility of the oligonucleotide.

  • NHS Esters: N-hydroxysuccinimide esters represent a more optimal choice for bioconjugation in aqueous environments.[6] They are sufficiently reactive to couple efficiently with primary aliphatic amines at room temperature in buffers with a pH of 7-9, yet they exhibit greater stability in water compared to acid chlorides.[6][7] The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[6] While hydrolysis of the NHS ester does occur in aqueous solutions and competes with the aminolysis reaction, the rate is slow enough to permit efficient labeling.[6][7]

Given these considerations, the industry standard and scientifically validated approach for labeling oligonucleotides with carboxylic acid-containing dyes is through the use of an NHS ester. Therefore, the following protocols are based on the use of pre-activated Cy5.5 NHS ester or the in situ activation of Cy5.5-carboxylic acid to its NHS ester form.

Experimental Workflow for Oligonucleotide Labeling

The overall process for labeling an amine-modified oligonucleotide with Cy5.5 NHS ester can be visualized as a three-stage process: reaction, purification, and characterization.

G cluster_0 Reaction cluster_1 Purification cluster_2 Characterization Amine-Modified Oligonucleotide Amine-Modified Oligonucleotide Reaction_Vessel Conjugation Reaction (pH 8.0-9.0 Buffer) Amine-Modified Oligonucleotide->Reaction_Vessel Cy5.5 NHS Ester Cy5.5 NHS Ester Cy5.5 NHS Ester->Reaction_Vessel Crude_Product Crude Labeled Oligo (Labeled Oligo, Unreacted Dye, Unlabeled Oligo) Reaction_Vessel->Crude_Product Purification_Method Purification (e.g., HPLC, Gel Filtration) Crude_Product->Purification_Method Purified_Product Purified Cy5.5-Oligo Conjugate Purification_Method->Purified_Product Characterization_Method Quality Control (Spectrophotometry, Mass Spec) Purified_Product->Characterization_Method Final_Product Characterized Cy5.5-Oligo Characterization_Method->Final_Product

Caption: A schematic overview of the Cy5.5 oligonucleotide labeling workflow.

Detailed Protocols

Part 1: Preparation of Reagents
  • Amine-Modified Oligonucleotide:

    • Synthesize or procure an oligonucleotide with a primary amine modification. Common modifications include a 5'-amino modifier C6 or C12.

    • Ensure the oligonucleotide is purified to remove any residual ammonia or other amine-containing compounds from the synthesis and deprotection steps, as these will compete with the labeling reaction.[5]

    • Dissolve the amine-modified oligonucleotide in a nuclease-free, amine-free buffer. A 0.1 M sodium bicarbonate or sodium borate buffer with a pH of 8.0-9.0 is recommended.[6] The optimal pH for the reaction of NHS esters with amines is between 8.3 and 8.5.[8][9]

    • Determine the concentration of the oligonucleotide solution by measuring its absorbance at 260 nm (A260).

  • Cy5.5 NHS Ester Solution:

    • Cy5.5 NHS ester is moisture-sensitive and should be stored desiccated at -20°C.

    • Allow the vial of Cy5.5 NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the Cy5.5 NHS ester in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a final concentration of 10-20 mg/mL.[6] This stock solution should be prepared fresh immediately before use.

Part 2: Labeling Reaction
  • To the dissolved amine-modified oligonucleotide in the reaction buffer, add a 5-20 fold molar excess of the dissolved Cy5.5 NHS ester. The optimal molar excess may need to be determined empirically but a 10-fold excess is a good starting point.

  • Vortex the reaction mixture gently and incubate at room temperature for 2-4 hours, or overnight at 4°C. Protect the reaction from light to prevent photobleaching of the Cy5.5 dye.

  • After the incubation period, the reaction can be quenched by the addition of an amine-containing buffer, such as 1 M Tris-HCl, to a final concentration of 50-100 mM. This will react with any remaining unreacted Cy5.5 NHS ester.

Part 3: Purification of the Labeled Oligonucleotide

Purification is a critical step to remove unreacted dye, unlabeled oligonucleotide, and any reaction byproducts. The choice of purification method will depend on the scale of the reaction and the required purity of the final product.

  • Ethanol Precipitation: This method is useful for removing the bulk of the unreacted dye and salts. Add 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate to the reaction mixture. Mix well and incubate at -20°C for at least 1 hour. Centrifuge to pellet the oligonucleotide, wash the pellet with 70% ethanol, and resuspend the dried pellet in a suitable buffer.

  • Size-Exclusion Chromatography (Gel Filtration): This is an effective method for separating the labeled oligonucleotide from the smaller, unreacted dye molecules. Use a resin with an appropriate molecular weight cutoff (e.g., Sephadex G-25).

  • High-Performance Liquid Chromatography (HPLC): For the highest purity, reversed-phase HPLC is the method of choice. It can effectively separate the labeled oligonucleotide from the unlabeled oligonucleotide and free dye.

Characterization of the Cy5.5-Labeled Oligonucleotide

After purification, it is essential to characterize the final product to determine the concentration, labeling efficiency, and purity.

  • Spectrophotometric Analysis:

    • Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for the oligonucleotide) and 675 nm (for Cy5.5).

    • The concentration of the oligonucleotide can be calculated using its extinction coefficient at 260 nm.

    • The concentration of the Cy5.5 dye can be calculated using its extinction coefficient at 675 nm (typically ~250,000 M⁻¹cm⁻¹).

    • The Degree of Labeling (DOL) , which is the average number of dye molecules per oligonucleotide, can be calculated using the following formula: DOL = (A_max_dye × ε_oligo) / ( (A_260 - (A_max_dye × CF_260)) × ε_dye ) Where:

      • A_max_dye is the absorbance at the dye's maximum absorbance wavelength.

      • A_260 is the absorbance at 260 nm.

      • ε_oligo is the extinction coefficient of the oligonucleotide at 260 nm.

      • ε_dye is the extinction coefficient of the dye at its maximum absorbance wavelength.

      • CF_260 is the correction factor for the dye's absorbance at 260 nm (A_260 / A_max_dye for the free dye).

ParameterSymbolTypical Value for Cy5.5
Molar Extinction Coefficientε_dye~250,000 M⁻¹cm⁻¹ at 675 nm
Absorbance Correction Factor at 260 nmCF_260~0.05
  • Mass Spectrometry: For a precise determination of the final product's identity and purity, mass spectrometry (e.g., ESI-MS) can be used to confirm the covalent attachment of the dye to the oligonucleotide.

Troubleshooting

Problem Potential Cause Solution
Low Labeling Efficiency - Inactive NHS ester due to hydrolysis.- Prepare fresh NHS ester solution in anhydrous DMSO or DMF. Ensure the dye is stored properly.
- Presence of competing amines in the oligo solution (e.g., Tris buffer, ammonia).- Purify the amine-modified oligonucleotide before labeling. Use an amine-free reaction buffer.[5]
- Incorrect pH of the reaction buffer.- Ensure the pH of the reaction buffer is between 8.0 and 9.0.[8][9]
- Insufficient molar excess of the dye.- Increase the molar excess of the Cy5.5 NHS ester.
Poor Yield After Purification - Loss of product during precipitation or chromatography.- Optimize the purification protocol. For small amounts of oligonucleotide, consider using spin columns for purification.
- Degradation of the oligonucleotide.- Handle the oligonucleotide in nuclease-free conditions. Avoid harsh chemical treatments.
Multiple Peaks in HPLC - Incomplete reaction or side reactions.- Optimize reaction time and stoichiometry. Ensure the purity of the starting materials.
- Degradation of the dye or oligonucleotide.- Protect the reaction from light. Store the labeled oligonucleotide at -20°C or below.

Conclusion

The successful labeling of oligonucleotides with Cy5.5 opens up a wide array of applications in molecular biology and beyond. By understanding the underlying chemistry and selecting the appropriate reagents and reaction conditions, researchers can reliably produce high-quality fluorescently labeled probes. The use of Cy5.5 NHS ester for labeling amine-modified oligonucleotides provides a robust and efficient method for generating these valuable research tools. Careful purification and characterization are paramount to ensure the performance and reproducibility of downstream applications.

References

  • Bio-Synthesis Inc. (n.d.). Cy5.5 Fluorescent Dye Oligonucleotide Labeling. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • Chemguide. (n.d.). The reactions of acyl chlorides. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Addition & Elimination Reactions in Acyl Chlorides. Retrieved from [Link]

  • Bio-Synthesis Inc. (n.d.). Cy5.5 Dye Oligo Labeling. Retrieved from [Link]

  • Hermanson, G. T. (2013).
  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • YouTube. (2021). Year 13 Organic Chemistry Revision - Reactions of acyl chlorides - Level 3 NCEA. Retrieved from [Link]

  • ResearchGate. (2025). Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. Retrieved from [Link]

  • ResearchGate. (2002). Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography. Retrieved from [Link]

  • Jena Bioscience. (n.d.). Cy5 Protein Labeling Kit. Retrieved from [Link]

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Application Note: Cy5.5-Carboxylic Acid Chloride for Advanced In Vivo Imaging

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Probe Development and Experimental Design

Introduction: Harnessing the Near-Infrared Window for Deeper Insights

In vivo fluorescence imaging has emerged as a powerful, non-invasive tool in preclinical research, enabling real-time visualization of biological processes within a living organism.[1] A significant advancement in this field is the utilization of the near-infrared (NIR) window (approximately 650-950 nm).[2] Light in this spectral region exhibits minimal absorption by biological components like hemoglobin and water, and reduced tissue autofluorescence.[2][3][4] These properties lead to deeper tissue penetration and a significantly higher signal-to-noise ratio, making NIR fluorophores ideal for sensitive in vivo applications.[3][5]

Among the available NIR fluorophores, Cyanine5.5 (Cy5.5) has become a cornerstone for labeling proteins, peptides, and other biomolecules.[3] Its favorable spectral properties, cost-effectiveness, and straightforward labeling chemistries make it highly suitable for developing targeted imaging probes to study disease progression, monitor therapeutic response, and track drug distribution.[3][6] This guide focuses on Cy5.5-carboxylic acid chloride, a reactive form of the dye, providing a comprehensive overview of its conjugation chemistry and detailed protocols for creating and utilizing Cy5.5-labeled probes in in vivo imaging studies.

Section 1: The Chemistry of Cy5.5-Carboxylic Acid Chloride Conjugation

The successful development of a targeted imaging probe hinges on the stable, covalent attachment of the fluorophore to the biomolecule of interest without compromising the biomolecule's function. Cy5.5-carboxylic acid chloride is a highly reactive derivative of the Cy5.5 dye designed for this purpose.

Mechanism of Action: Amine-Reactive Labeling

Cy5.5-carboxylic acid chloride reacts primarily with nucleophilic functional groups on biomolecules. The principal targets are the primary amines (-NH₂) found on the ε-amino group of lysine residues and the N-terminus of proteins and peptides. The carboxylic acid chloride group is a potent acylating agent. The reaction proceeds via a nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride. This results in the formation of a highly stable amide bond and the release of hydrochloric acid (HCl), as depicted below.

While N-hydroxysuccinimide (NHS) esters are more commonly used for amine labeling due to their greater stability in aqueous solutions, carboxylic acid chlorides offer a highly reactive alternative.[7] However, their high reactivity also makes them more susceptible to hydrolysis. Therefore, reactions must be performed expeditiously in anhydrous organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and under controlled pH conditions (typically pH 7.5-8.5) to favor amination over hydrolysis.[7]

Section 2: Protocol for Biomolecule Conjugation and Characterization

This section provides a detailed, field-proven protocol for conjugating Cy5.5-carboxylic acid chloride to a model IgG antibody. The principles described are broadly applicable to other proteins and amine-containing biomolecules.

Part 2.1: Critical Materials and Reagents
  • Antibody: Purified IgG antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). Buffers containing primary amines like Tris or glycine are incompatible as they will compete for reaction with the dye.[7][8]

  • Cy5.5-Carboxylic Acid Chloride: Stored desiccated at -20°C.

  • Anhydrous Solvent: High-quality, anhydrous Dimethyl Sulfoxide (DMSO).

  • Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3.

  • Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis cassettes (10K MWCO).[9]

  • Storage Buffer: PBS, pH 7.4, with 0.02% sodium azide (optional, as a preservative).

  • Spectrophotometer: UV-Vis capable.

Part 2.2: Step-by-Step Conjugation Protocol
  • Antibody Preparation: If the antibody solution contains incompatible buffer components, it must be exchanged into the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3) using dialysis or a desalting column.[9] Adjust the final concentration to 2-5 mg/mL.

  • Dye Preparation: Immediately before use, allow the vial of Cy5.5-carboxylic acid chloride to warm to room temperature. Prepare a 10 mg/mL stock solution in anhydrous DMSO.[10] This solution is highly moisture-sensitive and should be used without delay.[7][10]

  • Molar Ratio Calculation: The key to a successful conjugation is the molar ratio of dye to protein. A starting point for antibodies is a 10- to 20-fold molar excess of dye.

    • Example Calculation: For 1 mg of IgG (MW ≈ 150,000 g/mol ) and Cy5.5 (MW ≈ 750 g/mol ), a 15-fold molar excess would be calculated as follows:

      • Moles of IgG = (1 x 10⁻³ g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol

      • Moles of Cy5.5 needed = 15 * 6.67 x 10⁻⁹ mol = 1.0 x 10⁻⁷ mol

      • Mass of Cy5.5 needed = 1.0 x 10⁻⁷ mol * 750 g/mol = 7.5 x 10⁻⁵ g = 75 µg

      • Volume of 10 mg/mL Cy5.5 stock = 7.5 µL

  • Conjugation Reaction: While gently vortexing the antibody solution, add the calculated volume of the Cy5.5/DMSO stock solution dropwise.

  • Incubation: Protect the reaction vessel from light by wrapping it in aluminum foil. Incubate at room temperature for 1-2 hours with gentle, continuous mixing.[10]

Conjugation_Workflow Cy5.5 Antibody Conjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC Ab_Prep Antibody Buffer Exchange (pH 8.3) Mix Add Cy5.5 to Antibody (10-20x Molar Excess) Ab_Prep->Mix Dye_Prep Prepare 10 mg/mL Cy5.5 in DMSO Dye_Prep->Mix Incubate Incubate 1-2 hr (Room Temp, Dark) Mix->Incubate Gentle Mixing Purify Purify via Size Exclusion Chromatography Incubate->Purify Stop Reaction QC Characterize: - Absorbance Scans - Calculate DOL Purify->QC Collect Conjugate

Fig 1. Workflow for conjugating Cy5.5 to an antibody.
Part 2.3: Purification of the Conjugate

It is critical to remove unconjugated Cy5.5 dye, as free dye can lead to high background signals and non-specific accumulation in vivo.[11]

  • Size-Exclusion Chromatography (SEC): This is the preferred method. Use a pre-packed desalting column (e.g., Sephadex G-25) equilibrated with PBS. The larger antibody-dye conjugate will elute first, while the smaller, free dye molecules are retained and elute later.

  • Dialysis: Alternatively, dialyze the reaction mixture against PBS (pH 7.4) for 24-48 hours at 4°C, with several buffer changes, to remove the free dye.[9]

Part 2.4: Quality Control and Characterization

Spectrophotometric Analysis

Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of Cy5.5 (~678 nm).[12] This allows for the calculation of both the protein concentration and the Degree of Labeling (DOL).[13][14]

ParameterValueSource
Cy5.5 Absorbance Max (λmax) ~678 nm[12]
Cy5.5 Emission Max ~695 nm[12]
Molar Extinction Coefficient (ε) of Cy5.5 at λmax ~198,000 M⁻¹cm⁻¹[15]
Correction Factor (CF₂₈₀) for Cy5.5 0.03[15]
Table 1: Key Spectroscopic Properties of Cy5.5 Dye.

Calculating the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.[13][16] An optimal DOL for antibodies is typically between 2 and 7.[10][16] Over-labeling can lead to fluorescence quenching and potential loss of antibody function.[13]

  • Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein [11]

    • Where A₂₈₀ is the absorbance at 280 nm.

    • A_max is the absorbance at the dye's λmax (~678 nm).

    • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.03 for Cy5.5).[15]

    • ε_protein is the molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[16]

  • Dye Concentration (M) = A_max / ε_dye

    • Where ε_dye is the molar extinction coefficient of Cy5.5 (~198,000 M⁻¹cm⁻¹).[15]

  • DOL = Dye Concentration / Protein Concentration

Section 3: Protocol for In Vivo Imaging

This protocol outlines a general procedure for in vivo fluorescence imaging in a tumor-bearing mouse model using a Cy5.5-labeled antibody probe.

Part 3.1: Animal Handling and Probe Administration
  • All animal experiments must be performed in accordance with institutional guidelines and approved protocols.[1]

  • Anesthetize the animal (e.g., using isoflurane) for the duration of the imaging session to prevent movement artifacts.

  • Administer the Cy5.5-labeled probe, typically via intravenous (tail vein) injection. The optimal dose must be determined empirically but often ranges from 1 to 10 nmol per mouse.

  • A typical injection volume is 100-200 µL.[1]

Part 3.2: In Vivo Imaging Procedure

The following steps are based on a typical optical imaging system (e.g., IVIS™).[17]

  • System Initialization: Turn on the imaging system and allow the CCD camera to cool to its operating temperature (e.g., -90°C).[17]

  • Animal Placement: Place the anesthetized mouse on the imaging stage inside the light-tight chamber.

  • Image Acquisition Setup:

    • Open the acquisition software (e.g., Living Image®).[17]

    • Select the "Fluorescence" imaging mode.[17]

    • Excitation Filter: Choose a filter appropriate for Cy5.5 excitation (e.g., 640 nm or 675 nm).

    • Emission Filter: Select a filter that captures Cy5.5 emission (e.g., 700 nm or 710 nm).[15]

    • Acquisition Settings: Set parameters such as exposure time, binning, and f-stop. An "auto" exposure setting is often a good starting point.[17]

  • Acquire Images: Acquire a baseline (pre-injection) image and then acquire images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours) to monitor probe biodistribution and tumor accumulation.[18]

InVivo_Workflow In Vivo Imaging Workflow cluster_animal Animal Preparation cluster_imaging Imaging Session cluster_analysis Data Analysis Anesthetize Anesthetize Mouse (e.g., Isoflurane) Inject Administer Cy5.5 Probe (e.g., IV Injection) Anesthetize->Inject Place Position Animal in Imaging System Inject->Place Setup Set Acquisition Parameters (Ex/Em Filters, Exposure) Place->Setup Acquire Acquire Fluorescence Images (Multiple Time Points) Setup->Acquire ROI Draw Regions of Interest (e.g., Tumor, Muscle) Acquire->ROI Quantify Quantify Signal (Radiant Efficiency) ROI->Quantify ExVivo Optional: Ex Vivo Biodistribution Quantify->ExVivo

Fig 2. General workflow for in vivo fluorescence imaging.
Part 3.3: Data Analysis and Interpretation
  • Region of Interest (ROI) Analysis: Use the system's software to draw ROIs around the target tissue (e.g., tumor) and a background control tissue (e.g., muscle in the contralateral flank).

  • Signal Quantification: The software will calculate the signal intensity within each ROI, often expressed in units of average radiant efficiency [(photons/s/cm²/sr)/(µW/cm²)].

  • Tumor-to-Background Ratio (TBR): Calculate the TBR by dividing the average radiant efficiency of the tumor ROI by that of the background ROI. A high TBR indicates specific accumulation of the probe.[18]

  • Ex Vivo Validation: After the final imaging time point, it is best practice to euthanize the animal and excise the tumor and major organs for ex vivo imaging. This confirms the in vivo findings and provides more accurate biodistribution data without the confounding effects of tissue depth and scattering.[18]

Section 4: Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Signal Low Degree of Labeling (DOL): Insufficient dye conjugated to the antibody.Optimize the conjugation reaction by increasing the dye-to-protein molar ratio.
Inactive Probe: Conjugation process may have damaged the antibody's binding site.Perform an in vitro binding assay (e.g., ELISA, flow cytometry) to confirm the conjugate retains its binding activity.
Rapid Probe Clearance: The probe is cleared from circulation before it can accumulate at the target.Characterize the pharmacokinetic profile of the probe. Consider PEGylation to increase circulation half-life.
Low Target Expression: The target antigen is not sufficiently expressed in the animal model.Validate target expression in your model using methods like IHC or Western blot.[19]
High Background Signal Free Dye: Incomplete removal of unconjugated Cy5.5 after the reaction.Improve the purification step. Use a longer SEC column or perform additional dialysis.[11][20]
Non-Specific Binding: The antibody conjugate is binding to non-target tissues.Include a blocking step or use an isotype control antibody labeled with Cy5.5 to assess non-specific uptake.[21]
Autofluorescence: High background from chow or endogenous fluorophores.Switch to a low-fluorescence chow for at least one week prior to imaging. Use spectral unmixing software if available.[21][22]
Signal Fades Quickly Photobleaching: The fluorophore is being destroyed by the excitation light.Reduce exposure time or excitation light intensity. Use an anti-fade mounting medium for ex vivo slide analysis.[3][19]

References

  • Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • Fluorescent Labelling with Cy5.5. (2024, February 15). LifeTein Peptide Blog. Retrieved February 7, 2026, from [Link]

  • Chen, K., et al. (2016). In vivo quantifying molecular specificity of Cy5.5-labeled cyclic 9-mer peptide probe with dynamic fluorescence imaging. Optics Express, 24(5), 4563-4576. Retrieved February 7, 2026, from [Link]

  • LNK121APCCY5.5 Product Details. (n.d.). Bio-Rad Antibodies. Retrieved February 7, 2026, from [Link]

  • Chen, K., et al. (2012). A Cy5.5-labeled Phage-Displayed Peptide Probe for Near-Infrared Fluorescence Imaging of Tumor Vasculature in Living Mice. Molecular Imaging and Biology, 14(3), 334-343. Retrieved February 7, 2026, from [Link]

  • In vivo fluorescence images of mouse tumors model with cy5.5 solutions. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Cy5 conjugation of Antibodies. (n.d.). Flow Cytometry Core Facility, University of California, Berkeley. Retrieved February 7, 2026, from [Link]

  • Conjugation of Fluorochromes to Monoclonal Antibodies. (2001). Current Protocols in Immunology. Retrieved February 7, 2026, from [Link]

  • Training video: In vivo fluorescence imaging (FLI) - part 1. (2024, November 6). YouTube. Retrieved February 7, 2026, from [Link]

  • Cy5.5 Dye Profile. (n.d.). FluoroFinder. Retrieved February 7, 2026, from [Link]

  • Near-Infrared Fluorophores For Fluorescence Imaging. (2022, December 27). FluoroFinder. Retrieved February 7, 2026, from [Link]

  • Troubleshooting Guide for BLI & FLI Optical Imaging: A Step-by-Step Approach. (n.d.). Spectral Instruments Imaging. Retrieved February 7, 2026, from [Link]

  • Do you have any advice to handle Cy 5 dye? I should conjugate it with peptides, How do you purify the product? (2022, January 31). ResearchGate. Retrieved February 7, 2026, from [Link]

  • NIR-II Fluorescence imaging: Why, When and How. (2024, November 14). Scintica. Retrieved February 7, 2026, from [Link]

  • The covalent reactivity of functionalized 5-hydroxy-butyrolactams is the basis for targeting of fatty acid binding protein 5 (FABP5) by the neurotrophic agent MT-21. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • Troubleshooting in Fluorescent Staining. (n.d.). Creative Bioarray. Retrieved February 7, 2026, from [Link]

  • Tsuchiya, K., et al. (2014). Clinical implications of near-infrared fluorescence imaging in cancer. Japanese Journal of Clinical Oncology, 44(4), 309-318. Retrieved February 7, 2026, from [Link]

  • How To Determine Degree of Protein Labeling. (2015, November 10). G-Biosciences. Retrieved February 7, 2026, from [Link]

  • Cy5PE conjugation of antibodies. (n.d.). Flow Cytometry Core Facility, University of California, Berkeley. Retrieved February 7, 2026, from [Link]

  • Degree-of-labeling (DOL). (n.d.). NanoTemper Technologies. Retrieved February 7, 2026, from [Link]

  • Near-infrared (NIR) fluorescence-emitting small organic molecules for cancer imaging and therapy. (2022, October 13). Chemical Society Reviews. Retrieved February 7, 2026, from [Link]

  • The summary of advantages and disadvantages of NIR-II fluorescence microscopies. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • (A) Spectra of Cy5 for fluorescence emission and excitation. Peak... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

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Application Notes & Protocols: Leveraging Cy5.5-Carboxylic Acid Chloride for Advanced Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the use of Cy5.5-carboxylic acid chloride, a near-infrared (NIR) fluorescent dye, for the covalent labeling of biomolecules and their subsequent application in fluorescence microscopy. We delve into the fundamental principles of NIR fluorescence, the chemistry of amine-reactive conjugation, and provide detailed, validated protocols for antibody labeling, purification, and application in immunofluorescence imaging. This guide is designed to equip researchers with the technical expertise and practical insights required to achieve high-quality, reproducible results.

The Strategic Advantage of Near-Infrared (NIR) Fluorescence

In the quest for higher sensitivity and deeper biological insight, the near-infrared (NIR) spectrum (650-900 nm) offers significant advantages over traditional visible-light fluorophores. Biological tissues and cells contain endogenous molecules (e.g., flavins, NADH) that create a background "autofluorescence" in the blue, green, and red regions of the spectrum. The Cy5.5 dye, with its excitation and emission peaks in the far-red/NIR region, operates in a spectral window where this autofluorescence is dramatically reduced.[1][2]

Key Benefits of Cy5.5 in Fluorescence Imaging:

  • High Signal-to-Noise Ratio: By minimizing background autofluorescence, Cy5.5 enables the detection of low-abundance targets with greater clarity.[2][3]

  • Deep Tissue Penetration: NIR light is less scattered by tissues compared to shorter wavelength light, allowing for imaging deeper into complex biological samples like tissue sections or even in in vivo models.[3][][5]

  • Multiplexing Capability: The distinct spectral properties of Cy5.5 allow it to be easily incorporated into multicolor imaging panels with other fluorophores, expanding the scope of experimental analysis.[6]

Spectral Profile of Cy5.5

The following table summarizes the key spectral characteristics of the Cy5.5 fluorophore, which are essential for experimental design and instrument setup.

PropertyValueRationale & Significance
Excitation Maximum (λex) ~675 nmAligns well with common 633 nm, 640 nm, or 647 nm laser lines available on most confocal microscopes and flow cytometers.[1][7]
Emission Maximum (λem) ~695 nmThe large Stokes shift (difference between excitation and emission peaks) allows for efficient separation of the excitation light from the emitted fluorescence, further improving signal quality.[7][8]
Molar Extinction Coefficient >200,000 M⁻¹cm⁻¹A high extinction coefficient indicates a high probability of absorbing light, contributing to the dye's exceptional brightness.
Quantum Yield Moderate to HighRepresents the efficiency of converting absorbed light into emitted fluorescence. Cy5.5 is known for its bright emission.[7]

The Chemistry of Conjugation: Cy5.5-Carboxylic Acid Chloride

Cy5.5-carboxylic acid chloride is an amine-reactive derivative of the Cy5.5 dye. The carboxylic acid group has been converted to a highly reactive acid chloride (-COCl). This functional group is an excellent acylating agent that readily reacts with primary amines (—NH₂) found on biomolecules.

In proteins and antibodies, the most accessible primary amines are the ε-amino groups of lysine residues and the α-amino group at the N-terminus. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acid chloride, displacing the chloride leaving group and forming a stable, covalent amide bond.

Causality of Reaction Conditions:

The efficiency of this labeling reaction is critically dependent on the pH of the reaction buffer. The reaction requires the amine to be in its unprotonated, nucleophilic state (R-NH₂). The pKa of lysine's ε-amino group is ~10.5. Performing the reaction at a pH between 8.0 and 9.0 provides a favorable equilibrium, with a sufficient concentration of deprotonated amines to drive the reaction forward without causing significant hydrolysis of the acid chloride or denaturation of the protein.[9] Buffers containing primary amines, such as Tris or glycine, are strictly incompatible as they will compete for reaction with the dye.[9]

Dye Cy5.5-COCl (Acid Chloride) Intermediate Tetrahedral Intermediate Dye->Intermediate Nucleophilic Attack Protein Protein-NH₂ (Primary Amine) Protein->Intermediate Product Cy5.5-CONH-Protein (Stable Amide Bond) Intermediate->Product Chloride Elimination HCl HCl Intermediate->HCl

Caption: Covalent bond formation between Cy5.5-acid chloride and a protein's primary amine.

Experimental Protocol: Antibody Labeling with Cy5.5

This protocol details the steps for conjugating Cy5.5-carboxylic acid chloride to a standard IgG antibody. It is designed to be self-validating through the inclusion of a characterization step to determine the final Degree of Labeling (DOL).

Workflow Overview

A 1. Prepare Antibody (Buffer Exchange) C 3. Conjugation Reaction (Mix Dye and Antibody) A->C B 2. Prepare Dye (Dissolve in Anhydrous DMSO) B->C D 4. Purify Conjugate (Remove Free Dye) C->D E 5. Characterize (Calculate DOL) D->E F 6. Store Conjugate (-20°C, Protected from Light) E->F

Caption: A streamlined workflow for generating and validating Cy5.5-labeled antibodies.

Part A: Reagent Preparation
  • Antibody Preparation:

    • Rationale: The antibody must be in an amine-free buffer at an optimal concentration.[9] Common antibody storage buffers containing Tris, glycine, or preservatives like sodium azide can interfere with the conjugation. Bovine serum albumin (BSA) or gelatin used as stabilizers must be removed as they will also be labeled.[10]

    • Procedure:

      • Dialyze or use a spin-concentrator (e.g., 10 kDa MWCO) to exchange the antibody into a conjugation-compatible buffer, such as 0.1 M sodium bicarbonate buffer, pH 8.3.[9]

      • Adjust the final antibody concentration to 2-10 mg/mL. Labeling efficiency is highly dependent on protein concentration.[9][10]

      • Measure the precise protein concentration using A₂₈₀ (Absorbance at 280 nm). For a typical IgG, the extinction coefficient is 210,000 M⁻¹cm⁻¹ (or an A₂₈₀ of 1.4 for a 1 mg/mL solution).

  • Cy5.5-Carboxylic Acid Chloride Preparation:

    • Rationale: The acid chloride is moisture-sensitive and should be dissolved immediately prior to use in an anhydrous solvent to prevent hydrolysis.

    • Procedure:

      • Allow the vial of Cy5.5-carboxylic acid chloride to warm to room temperature before opening to prevent moisture condensation.

      • Dissolve the dye in anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.[11] Vortex thoroughly. This solution should be used promptly.

Part B: Conjugation Reaction
  • Molar Ratio Calculation:

    • Rationale: The ratio of dye to antibody molecules in the reaction mixture determines the final Degree of Labeling (DOL). A molar excess of dye is required. An initial target is a 10-20 fold molar excess of dye to antibody. The optimal ratio can vary between antibodies and should be optimized.[10]

    • Example Calculation:

      • Antibody: 1 mg of IgG (MW ≈ 150,000 g/mol ) = 6.67 nmol

      • Target Dye Excess: 15x = 100 nmol of Cy5.5 (MW ≈ 619 g/mol )

      • Mass of Dye needed: 100 nmol * 619 ng/nmol = 61,900 ng = 61.9 µg

      • Volume of Dye Stock (10 mg/mL): 6.19 µL

  • Reaction Incubation:

    • Procedure:

      • Slowly add the calculated volume of Cy5.5 dye stock solution to the antibody solution while gently vortexing.

      • Incubate the reaction for 1-2 hours at room temperature, protected from light (e.g., wrap the tube in aluminum foil).[9][]

Part C: Purification of the Conjugate
  • Rationale: Purification is essential to remove unconjugated Cy5.5 dye.[] Failure to do so will result in high, non-specific background fluorescence in microscopy applications. Gel filtration is the most common method.

  • Procedure (using a Spin Column):

    • Prepare a desalting spin column (e.g., Sephadex G-25) according to the manufacturer's instructions. This typically involves hydrating the resin and centrifuging to remove the storage buffer.

    • Apply the entire conjugation reaction mixture to the center of the resin bed.

    • Centrifuge the column (e.g., 1,500 x g for 2 minutes) to collect the purified conjugate.[10] The larger antibody-dye conjugate will elute, while the smaller, unconjugated dye molecules are retained in the resin.

Part D: Characterization and Storage
  • Calculating the Degree of Labeling (DOL):

    • Rationale: The DOL is the average number of dye molecules per antibody. It is a critical quality control parameter. Over-labeling can cause fluorescence quenching and reduce antibody affinity, while under-labeling yields a weak signal.[][13] An optimal DOL for IgG is typically between 3 and 7.[14]

    • Procedure:

      • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and ~675 nm (Aₘₐₓ).

      • Calculate the molar concentration of the dye:

      • [Dye] = Aₘₐₓ / ε_Dye (where ε_Dye for Cy5.5 is ~250,000 M⁻¹cm⁻¹)

      • Calculate the corrected protein concentration, accounting for the dye's absorbance at 280 nm.

      • Correction Factor (CF) = A₂₈₀_Dye / Aₘₐₓ_Dye (CF for Cy5.5 is ~0.05)

      • A_Protein = A₂₈₀ - (Aₘₐₓ * CF)

      • [Protein] = A_Protein / ε_Protein (where ε_Protein for IgG is ~210,000 M⁻¹cm⁻¹)

      • Calculate the DOL:

      • DOL = [Dye] / [Protein]

  • Storage:

    • Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage.[10] Adding a stabilizer like BSA (at a final concentration of 0.1%) can be beneficial for long-term stability. Aliquot to avoid repeated freeze-thaw cycles.[9] Always protect from light.

Protocol: Immunofluorescence Staining with Cy5.5 Conjugates

This protocol describes a standard indirect immunofluorescence workflow.

Start 1. Sample Preparation (Fix & Permeabilize) Block 2. Blocking (e.g., Normal Goat Serum) Start->Block PrimaryAb 3. Primary Antibody Incubation Block->PrimaryAb Wash1 4. Wash PrimaryAb->Wash1 SecondaryAb 5. Cy5.5-Secondary Ab Incubation Wash1->SecondaryAb Wash2 6. Wash SecondaryAb->Wash2 Mount 7. Mount with Antifade Wash2->Mount Image 8. Image with NIR Filters Mount->Image

Caption: Key steps for successful indirect immunofluorescence staining.

  • Sample Preparation: Prepare cultured cells or tissue sections on microscope slides. Fix and permeabilize as required for the specific target antigen.

  • Blocking: Incubate the sample with a blocking buffer (e.g., 5% normal goat serum in PBS) for 45-60 minutes to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Dilute the unlabeled primary antibody in blocking buffer to its optimal concentration. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[15]

  • Washing: Wash the sample thoroughly (e.g., 3 x 5 minutes) with a wash buffer like PBS to remove unbound primary antibody.[15]

  • Cy5.5-Conjugated Secondary Antibody Incubation: Dilute the Cy5.5-labeled secondary antibody (that specifically recognizes the primary antibody's host species) in blocking buffer. Incubate for 1 hour at room temperature, protected from light.[15]

  • Final Washes: Repeat the washing step (step 4) to remove unbound secondary antibody. A final rinse with deionized water can help remove salt crystals.

  • Mounting: Mount the coverslip onto the slide using a mounting medium containing an antifade reagent. Antifade agents are critical for protecting cyanine dyes from photobleaching during imaging.[14][16]

  • Imaging: Image the sample on a fluorescence microscope equipped with appropriate filters for Cy5.5.

Instrumentation and Filter Selection

To effectively capture the fluorescence from Cy5.5, the microscope must be equipped with a suitable filter set or laser/detector combination.

Recommended Filter Set for Widefield or Confocal Microscopy:

ComponentWavelength RangeRationale
Excitation Filter 655/40 nm (635-675 nm)Selectively passes light from the source that efficiently excites Cy5.5 while blocking other wavelengths.[17]
Dichroic Mirror 685 nmReflects excitation light towards the sample and transmits the longer-wavelength emission light towards the detector.[17][18]
Emission Filter 716/60 nm (696-736 nm)Transmits the Cy5.5 fluorescence signal while blocking scattered excitation light and shorter-wavelength fluorescence.[17]

For confocal microscopy, a 633 nm or 647 nm laser line should be used for excitation, and the detector range should be set to capture emissions between approximately 685 nm and 750 nm.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
No or Weak Signal Inefficient Labeling: Low DOL, incompatible buffer used.Verify DOL. Ensure an amine-free buffer (pH 8.0-9.0) was used for conjugation. Optimize dye:protein ratio.[9]
Photobleaching: Excessive light exposure during staining or imaging.Minimize light exposure at all steps.[][19] Use fresh antifade mounting medium. Reduce laser power or exposure time.[14]
Incorrect Filters/Settings: Mismatch between dye spectrum and instrument setup.Verify that the installed filter set or detector settings match the Ex/Em profile of Cy5.5.[14]
High Background Unconjugated Dye: Incomplete purification of the conjugate.Re-purify the conjugate using gel filtration or dialysis to ensure all free dye is removed.[]
Over-labeling: High DOL can lead to non-specific binding or aggregation.Reduce the dye:protein molar ratio in the conjugation reaction to achieve a lower DOL (target 3-7).[14]
Insufficient Blocking: Non-specific antibody binding to the sample.Increase blocking time or try a different blocking agent (e.g., BSA, serum from the secondary antibody host species).[15]
Signal Bleeds Through to Other Channels Spectral Overlap: Emission tail of Cy5.5 overlaps with another far-red channel.Use sequential scanning on a confocal microscope. Apply spectral unmixing algorithms if available. Ensure narrow-band emission filters are used.[20]

References

  • Cy5 Protein Labeling Kit - Protocol. Jena Bioscience. [Link]

  • Fluorescent Labelling with Cy5.5. LifeTein Peptide Blog. [Link]

  • Cy5.5 Dye Profile. FluoroFinder. [Link]

  • Berg, E. A., & Fishman, J. B. (2019). Labeling Antibodies with Cy5-Phycoerythrin. Cold Spring Harbor protocols, 2019(9), pdb.prot099317. [Link]

  • Labeling Antibodies with Cy5-Phycoerythrin | Request PDF. ResearchGate. [Link]

  • Spectral Identification of Specific Photophysics of Cy5 by Means of Ensemble and Single Molecule Measurements | Request PDF. ResearchGate. [Link]

  • Cy5.5 Filter Set for Fluorescence Spectroscopy. Elliot Scientific. [Link]

  • Cyanine5.5 Dye. AxisPharm. [Link]

  • Labeling of Antibodies with Cy3-, Cy3.5-, Cy5-, and Cy5.5-monofunctional Dyes at Defined Dye/Protein Ratios | Request PDF. ResearchGate. [Link]

  • Hahn, C., Riener, C., & Gruber, H. (2001). Labeling of Antibodies with Cy3‐, Cy3. 5‐, Cy5‐, and Cy5. 5‐monofunctional Dyes at Defined Dye/Protein Ratios. Single Molecules, 2(3), 167-170. [Link]

  • Cyanine dyes and their conjugates.
  • Luo, S., Zhang, E., Su, Y., Cheng, T., & Shi, C. (2011). A review of near-infrared fluorescence imaging in clinical studies. Journal of biomedical optics, 16(7), 076017. [Link]

  • Fluorescence Filter Set for CY5.5 Fluorescence Dye. Edmund Optics. [Link]

  • Different filters for detection of PE-Cy5, PE-Cy5.5, APC, and... ResearchGate. [Link]

  • Recent Advances in Near-Infrared Cyanine Dye-Based Fluorescent Nanoprobes for Tumor Imaging and Therapy. Taylor & Francis Online. [Link]

  • Cyanine dyes. ResearchGate. [Link]

  • Immunofluorescence Resource Guide. 2BScientific. [Link]

  • Chapter 2. Cyanine dyes for solar cells and optical data storage. ResearchGate. [Link]

  • Dave, R., & Gao, X. (2011). Cyanine fluorophore derivatives with enhanced photostability. Nature methods, 8(12), 987-988. [Link]

  • Near-Infrared Fluorophores For Fluorescence Imaging. FluoroFinder. [Link]

  • Ersoy, G., Gul, Z., & Henary, M. (2024). Opinion on Cyanine Dye Conjugates for Biomedical Applications. Glob J Pharmaceu Sci, 3(2). [Link]

  • Interventional NIR Fluorescence Imaging of Cancer: Review on Next Generation of Dye-Loaded Nanoparticles. International Journal of Nanomedicine. [Link]

  • Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. Boster Bio. [Link]

  • An introduction to Performing Immunofluorescence Staining. National Center for Biotechnology Information. [Link]

  • A review of performance of near-infrared fluorescence imaging devices used in clinical studies. National Institutes of Health. [Link]

  • Flow Cytometry Troubleshooting Guide. Bio-Techne. [Link]

Sources

Application Note: Accurate Determination of Dye-to-Protein Ratios for Cy5.5-Labeled Bioconjugates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Importance of the Degree of Labeling

In the realm of molecular biology, diagnostics, and therapeutic development, the conjugation of fluorescent dyes to proteins is a cornerstone technique. The resulting fluorescently labeled proteins are indispensable tools for a myriad of applications, including immunoassays, fluorescence microscopy, flow cytometry, and in vivo imaging. Among the vast arsenal of available fluorophores, the cyanine dye Cy5.5 has emerged as a popular choice for near-infrared (NIR) applications due to its high molar extinction coefficient, good quantum yield, and spectral properties that minimize background autofluorescence from biological samples.[1][2]

The success of any experiment utilizing a dye-protein conjugate hinges on the precise characterization of its composition, most notably the dye-to-protein ratio, also known as the Degree of Labeling (DOL). The DOL is a critical quality attribute that dictates the conjugate's performance. An insufficient DOL results in a weak fluorescent signal, compromising assay sensitivity. Conversely, an excessive DOL can lead to fluorescence quenching, altered protein conformation, and potentially diminished biological activity or binding affinity.[3] Therefore, the ability to accurately and reproducibly calculate the DOL is not merely a matter of procedural completion but a fundamental requirement for generating reliable and meaningful experimental data.

This application note provides a comprehensive, step-by-step guide for the labeling of proteins with Cy5.5 NHS ester and the subsequent accurate determination of the dye-to-protein ratio using spectrophotometric methods. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and offer insights to ensure the generation of high-quality, well-characterized bioconjugates.

The Chemistry of Cy5.5 NHS Ester Labeling

The most common and efficient method for conjugating Cy5.5 to proteins involves the use of an N-hydroxysuccinimide (NHS) ester derivative of the dye.[4] This amine-reactive functional group readily couples with primary amines (-NH₂) present on the protein, primarily the ε-amino group of lysine residues and the N-terminal α-amino group.[5]

The reaction is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond between the dye and the protein.[6]

The pH of the reaction buffer is a critical parameter governing the efficiency of this reaction. An alkaline pH (typically 8.0-9.0) is required to ensure that a significant portion of the primary amines are in their unprotonated, nucleophilic state. However, at higher pH values, the hydrolysis of the NHS ester becomes a competing reaction, which can reduce the labeling efficiency.[7] Therefore, maintaining the pH within the optimal range is crucial for maximizing the yield of the desired conjugate.

NHS_Ester_Reaction Protein Protein-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack (pH 8.0-9.0) Cy5_5_NHS Cy5.5-NHS Ester Cy5_5_NHS->Intermediate Conjugate Protein-NH-CO-Cy5.5 (Stable Amide Bond) Intermediate->Conjugate Collapse of Intermediate NHS N-Hydroxysuccinimide Intermediate->NHS Release of Leaving Group

Figure 1: Reaction mechanism of Cy5.5 NHS ester with a primary amine on a protein.

Protocol 1: Cy5.5 Labeling of Proteins

This protocol is a general guideline and may require optimization depending on the specific protein being labeled.

1.1. Materials and Reagents:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • Cy5.5 NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate buffer (pH 8.5)

  • Purification column (e.g., Sephadex G-25)[8]

  • Reaction tubes

  • Spectrophotometer

1.2. Protein Preparation:

  • Dissolve the protein in an amine-free buffer such as Phosphate Buffered Saline (PBS) at a concentration of 2-10 mg/mL.[9] Buffers containing primary amines (e.g., Tris or glycine) will compete with the labeling reaction and must be avoided.[8]

  • If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

  • Ensure the final pH of the protein solution is between 8.0 and 9.0. If necessary, add a small volume of 1 M sodium bicarbonate buffer to adjust the pH.[9]

1.3. Dye Preparation:

  • Shortly before use, prepare a stock solution of Cy5.5 NHS ester in anhydrous DMF or DMSO at a concentration of 10 mg/mL.[8]

  • Vortex the solution until the dye is completely dissolved.

1.4. Labeling Reaction:

  • The optimal molar ratio of dye to protein for labeling needs to be determined experimentally. A starting point of a 10-fold molar excess of Cy5.5 to protein is recommended.[9]

  • Calculate the required volume of the Cy5.5 stock solution to add to the protein solution.

  • Slowly add the calculated volume of the Cy5.5 stock solution to the protein solution while gently vortexing.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

1.5. Purification of the Conjugate:

  • It is crucial to remove any unreacted, free dye from the conjugate solution.[10]

  • This is typically achieved by size-exclusion chromatography using a gel filtration column (e.g., Sephadex G-25).[8]

  • Equilibrate the column with PBS or the desired storage buffer.

  • Apply the reaction mixture to the column and collect the fractions. The labeled protein will elute first, followed by the smaller, free dye molecules.

  • Pool the fractions containing the purified conjugate.

Protocol 2: Calculation of the Dye-to-Protein Ratio (DOL)

The DOL is determined by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and the absorbance maximum of Cy5.5 (approximately 675 nm).[2]

2.1. Spectrophotometric Measurement:

  • Using a spectrophotometer, measure the absorbance of the purified Cy5.5-protein conjugate at 280 nm (A₂₈₀) and 675 nm (A₆₇₅).

  • If the absorbance reading is too high, dilute the sample with the storage buffer and re-measure. Remember to account for the dilution factor in the calculations.

2.2. Calculation:

The following equations are used to calculate the protein concentration and the DOL:

Step 1: Calculate the Protein Concentration (M)

The absorbance at 280 nm is corrected for the contribution of the Cy5.5 dye at this wavelength.

Protein Concentration (M) = [ (A₂₈₀ - (A₆₇₅ × CF₂₈₀)) / ε_protein ] × Dilution Factor

Where:

  • A₂₈₀: Absorbance of the conjugate at 280 nm.

  • A₆₇₅: Absorbance of the conjugate at 675 nm.

  • CF₂₈₀: Correction factor for the absorbance of Cy5.5 at 280 nm. This is the ratio of the dye's absorbance at 280 nm to its absorbance at 675 nm.

  • ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • Dilution Factor: The factor by which the sample was diluted for the absorbance measurement.

Step 2: Calculate the Dye Concentration (M)

Dye Concentration (M) = (A₆₇₅ / ε_dye) × Dilution Factor

Where:

  • A₆₇₅: Absorbance of the conjugate at 675 nm.

  • ε_dye: Molar extinction coefficient of Cy5.5 at 675 nm (in M⁻¹cm⁻¹).

  • Dilution Factor: The factor by which the sample was diluted for the absorbance measurement.

Step 3: Calculate the Degree of Labeling (DOL)

DOL = Dye Concentration (M) / Protein Concentration (M)

2.3. Key Parameters for Cy5.5:

ParameterValueSource
Molar Extinction Coefficient (ε_dye)~250,000 M⁻¹cm⁻¹
Correction Factor (CF₂₈₀)~0.04Calculated from spectral data
Absorbance Maximum (λ_max)~675 nm[2]

Note: The exact molar extinction coefficient and correction factor can vary slightly between different batches and manufacturers of the dye. For the most accurate results, it is recommended to use the values provided by the specific supplier of the Cy5.5 NHS ester.

Workflow for Cy5.5 Labeling and DOL Calculation

DOL_Workflow A 1. Protein Preparation (Amine-free buffer, pH 8.0-9.0) C 3. Labeling Reaction (1-2 hours at RT, protected from light) A->C B 2. Dye Preparation (Cy5.5 NHS Ester in DMF/DMSO) B->C D 4. Purification (Size-Exclusion Chromatography) C->D E 5. Spectrophotometric Measurement (A₂₈₀ and A₆₇₅) D->E F 6. DOL Calculation E->F

Figure 2: A streamlined workflow for the conjugation of Cy5.5 to a protein and the subsequent determination of the Degree of Labeling.

Troubleshooting and Expert Insights

  • Low DOL:

    • Cause: Inefficient labeling reaction.

    • Solutions:

      • Verify the pH of the reaction buffer is between 8.0 and 9.0.

      • Ensure the protein buffer is free of primary amines.

      • Increase the molar excess of the dye in the reaction.

      • Extend the reaction time.

  • High DOL:

    • Cause: Over-labeling of the protein.

    • Solutions:

      • Decrease the molar excess of the dye in the reaction.

      • Shorten the reaction time.

  • Precipitation of Protein:

    • Cause: The addition of the organic solvent (DMF or DMSO) can sometimes cause protein precipitation.

    • Solution: Add the dye stock solution slowly to the protein solution while gently mixing.

Conclusion

The accurate determination of the dye-to-protein ratio is a critical step in the development and application of fluorescently labeled proteins. By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers can confidently produce and characterize high-quality Cy5.5-protein conjugates. This will, in turn, lead to more reliable and reproducible results in a wide range of biological and biomedical research applications.

References

  • Jena Bioscience. (n.d.). Cy5 Protein Labeling Kit. Retrieved from [Link]

  • ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting.
  • Preparation of activated NHS-esters and their reaction with...
  • Gruber, H. J., et al. (2000). Labeling of Antibodies with Cy3-, Cy3.5-, Cy5-, and Cy5.5-monofunctional Dyes at Defined Dye/Protein Ratios.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cy5.5-Carboxylic Acid Chloride Conjugation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Cy5.5-carboxylic acid chloride conjugation. This resource is designed for researchers, scientists, and drug development professionals who are leveraging the power of Cy5.5 for labeling proteins, antibodies, and other amine-containing biomolecules.

The use of a carboxylic acid chloride derivative of Cy5.5 offers the potential for rapid and efficient conjugation due to its high reactivity. However, this same reactivity presents unique challenges, primarily an extreme sensitivity to moisture, which can lead to reaction failure. This guide provides in-depth, field-proven insights to help you navigate these challenges, ensuring successful and reproducible conjugation outcomes. We will explore the "why" behind experimental choices, moving beyond simple step-by-step instructions to empower you with a deep understanding of the reaction chemistry.

Section 1: Core Principles & Reaction Mechanism

Understanding the underlying chemistry is the first step to effective troubleshooting. The conjugation of Cy5.5-carboxylic acid chloride to a primary amine (e.g., the ε-amino group of a lysine residue on an antibody) is a nucleophilic acyl substitution reaction.

The Desired Reaction: The deprotonated, nucleophilic primary amine on your biomolecule attacks the highly electrophilic carbonyl carbon of the acid chloride. The chloride ion, an excellent leaving group, is displaced, forming a stable amide bond that covalently links the Cy5.5 dye to your target.

The Competing Reaction (Hydrolysis): Water is also a nucleophile. If present, it will rapidly attack the acid chloride, converting it into an unreactive carboxylic acid. This hydrolysis is the primary cause of low or failed conjugation efficiency. Acid chlorides are among the most reactive carboxylic acid derivatives, meaning this unwanted reaction can occur in seconds upon exposure to moisture[1].

Below is a diagram illustrating the intended conjugation pathway versus the competing hydrolysis reaction.

G cluster_0 Desired Conjugation Pathway cluster_1 Competing Hydrolysis Pathway Dye_Cl Cy5.5-COCl (Acid Chloride) Conjugate Cy5.5-CO-NH-Protein (Stable Amide Bond) Dye_Cl->Conjugate Reaction with Amine (pH 8.0-8.5) Protein_NH2 Protein-NH₂ (Nucleophilic Amine) Protein_NH2->Conjugate Dye_Cl_H2O Cy5.5-COCl (Acid Chloride) Dye_OH Cy5.5-COOH (Unreactive Carboxylic Acid) Dye_Cl_H2O->Dye_OH Hydrolysis H2O H₂O (Water/Moisture) H2O->Dye_OH

Caption: Reaction pathways for Cy5.5-acid chloride.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during conjugation in a direct question-and-answer format.

Problem 1: Low or No Fluorescence/Conjugation

Q: Why is my final product not fluorescent, or why do I have a very low Degree of Labeling (DOL)?

This is the most frequent issue and almost always traces back to the inactivation of the highly reactive dye before it can bind to the target molecule.

  • Potential Cause 1: Dye Hydrolysis.

    • The Causality: Cy5.5-carboxylic acid chloride is exceptionally sensitive to moisture. If the anhydrous organic solvent (DMSO/DMF) used for the stock solution is not truly anhydrous, or if the vial of solid dye has been exposed to ambient air, the acid chloride will hydrolyze into the far less reactive carboxylic acid, rendering it incapable of reacting with amines directly[1].

    • The Solution:

      • Use New, Anhydrous Solvent: Purchase a new, sealed bottle of anhydrous DMSO or DMF with a low water specification (<0.005%). Use a syringe to pierce the septum and withdraw the solvent, never opening the cap to the air.

      • Proper Dye Handling: Allow the vial of Cy5.5-carboxylic acid chloride to warm to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture onto the cold powder.

      • Work Quickly: Prepare the dye stock solution immediately before you intend to add it to your protein solution[2]. Do not store the reactive dye in solution, even at -20°C, as degradation will occur[3].

  • Potential Cause 2: Incorrect Reaction pH.

    • The Causality: The primary amines on your protein (e.g., lysine side chains) are only nucleophilic when they are in their deprotonated, neutral state (-NH₂). At acidic or neutral pH, they exist in their protonated, ammonium form (-NH₃⁺), which is not reactive. The reaction requires a slightly basic pH to ensure a sufficient population of deprotonated amines[4].

    • The Solution:

      • Verify Buffer pH: Ensure your protein is in a buffer with a pH between 8.0 and 8.5. A pH of 8.3 is often found to be optimal[4].

      • Buffer Exchange: If your protein is in a buffer at a lower pH (like PBS at pH 7.4), you must perform a buffer exchange into a suitable reaction buffer (e.g., 100 mM sodium bicarbonate or 50 mM sodium borate, pH 8.5) before starting the conjugation[5][6].

  • Potential Cause 3: Interfering Buffer Components.

    • The Causality: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with this chemistry. These molecules will act as competing nucleophiles, reacting with and quenching the Cy5.5-acid chloride far more effectively than your protein due to their high concentration[3][6].

    • The Solution:

      • Use Amine-Free Buffers: Always use buffers that do not contain primary or secondary amines. Recommended buffers include phosphate, bicarbonate, or borate buffers.

      • Dialyze Your Protein: If your protein stock contains Tris or other amine-containing additives, you must extensively dialyze or use a desalting column to exchange it into an appropriate amine-free buffer before proceeding[6].

  • Potential Cause 4: Suboptimal Molar Ratio.

    • The Causality: While the acid chloride is highly reactive, a sufficient molar excess of the dye is needed to drive the reaction to the desired degree of labeling. Too little dye will result in low labeling efficiency.

    • The Solution:

      • Optimize the Ratio: When labeling a new protein, it is crucial to test a range of dye-to-protein molar ratios. Start with ratios of 5:1, 10:1, and 20:1 (dye:protein) to determine the optimal condition for your specific target[7].

      • Consider Protein Concentration: The efficiency of the reaction is also dependent on the protein concentration. A protein concentration below 2 mg/mL can significantly decrease labeling efficiency[6].

Problem 2: Precipitation or Aggregation During/After Reaction

Q: My solution became cloudy during the reaction, or my purified conjugate is precipitating. What happened?

Precipitation is typically caused by solubility issues related to either the dye, the protein, or the final conjugate.

  • Potential Cause 1: Dye Precipitation.

    • The Causality: Non-sulfonated Cy5.5 dyes have very low solubility in aqueous buffers[8][9]. When the concentrated dye stock in organic solvent is added to the aqueous protein solution, the dye can crash out of solution if the local concentration is too high or if mixing is inadequate.

    • The Solution:

      • Control Solvent Addition: Add the dye stock solution dropwise to the protein solution while gently vortexing or stirring. This ensures rapid dispersal and prevents localized high concentrations of the dye.

      • Limit Organic Solvent: The final concentration of DMSO or DMF in the reaction mixture should ideally be kept below 10% (v/v) to maintain protein stability and dye solubility.

  • Potential Cause 2: Conjugate Aggregation (Over-labeling).

    • The Causality: Cy5.5 is a relatively large and hydrophobic molecule. Covalently attaching too many dye molecules to a single protein can drastically increase the hydrophobicity of the protein, leading to aggregation and precipitation[2]. This phenomenon can also cause significant fluorescence quenching[10].

    • The Solution:

      • Reduce the Molar Ratio: If you observe precipitation and your DOL is high, reduce the molar ratio of dye-to-protein in your next experiment. Optimal labeling for antibodies is often between 3 and 7 dyes per antibody[2].

      • Characterize the Product: Always determine the DOL after purification. If the DOL is consistently too high and causing aggregation, lower the initial dye input.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the difference between Cy5.5-carboxylic acid, -acid chloride, and -NHS ester?

  • Cy5.5-Carboxylic Acid: This is the unactivated form of the dye. It will not react with amines on its own and requires in situ activation with reagents like EDC and NHS, a process that adds steps and complexity.

  • Cy5.5-Carboxylic Acid Chloride: This is a highly activated form where the hydroxyl group of the carboxylic acid is replaced by a chloride. It is extremely reactive towards nucleophiles like amines and water, making it fast but moisture-sensitive[1].

  • Cy5.5-NHS Ester: This is a semi-stable, activated ester. It is the most common form for amine labeling because it is reactive enough to label amines efficiently at pH 8.0-8.5 but is significantly more resistant to spontaneous hydrolysis than the acid chloride, making it easier to handle[3][11].

Q: How do I properly store and handle Cy5.5-carboxylic acid chloride? Store the solid, un-dissolved dye at -20°C or colder, protected from light, and under a desiccated atmosphere[8][9]. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

Q: Which buffers should I use and which should I avoid?

  • Recommended Buffers: Sodium bicarbonate (100 mM, pH 8.0-8.5), Sodium borate (50 mM, pH 8.0-8.5), or Phosphate-Buffered Saline (PBS) adjusted to pH 8.0-8.5.

  • Buffers to AVOID: Any buffer containing primary amines, such as Tris, glycine, or ammonium salts, as they will compete with the labeling reaction[3][6].

Q: How do I determine the Degree of Labeling (DOL)? The DOL is calculated using absorbance measurements of your purified conjugate. You will need a spectrophotometer and the following formula:

DOL = (A_dye / ε_dye) / ( (A_prot - (A_dye × CF_prot)) / ε_prot )

Where:

  • A_dye is the absorbance of the conjugate at the dye's max wavelength (~675 nm for Cy5.5).

  • ε_dye is the molar extinction coefficient of Cy5.5 (~190,000 cm⁻¹M⁻¹).[11]

  • A_prot is the absorbance of the conjugate at the protein's max wavelength (280 nm).

  • CF_prot is the Correction Factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy5.5).

  • ε_prot is the molar extinction coefficient of your protein (e.g., ~210,000 cm⁻¹M⁻¹ for IgG).

Section 4: Key Experimental Protocols

The following workflow provides a general framework. Optimization of molar ratios and reaction times may be necessary for your specific application.

G A 1. Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.0-8.5) C 3. Perform Conjugation (Add dye to protein dropwise while mixing) (Incubate 60 min at RT, protected from light) A->C B 2. Prepare Dye Stock Solution (10 mg/mL in fresh, anhydrous DMSO/DMF) (Perform immediately before use) B->C D 4. (Optional) Quench Reaction (Add 1 M Tris, pH 8.0, to 50-100 mM final conc.) C->D E 5. Purify Conjugate (Use size-exclusion/desalting column) D->E F 6. Characterize Conjugate (Measure A₂₈₀ and A₆₇₅, calculate DOL) E->F

Caption: General experimental workflow for conjugation.

Protocol 1: Step-by-Step Conjugation
  • Prepare Protein: Ensure your protein is at a concentration of at least 2 mg/mL in an amine-free buffer at pH 8.0-8.5[6].

  • Prepare Dye: Immediately before use, dissolve the Cy5.5-carboxylic acid chloride in anhydrous DMSO to a concentration of 10 mg/mL[2].

  • Combine: Calculate the volume of dye solution needed for your desired molar ratio. Add this volume slowly and dropwise to the protein solution while gently vortexing[5].

  • Incubate: Allow the reaction to proceed for 60 minutes at room temperature, protected from light[5][7].

  • Quench (Optional): To stop the reaction, you can add an amine-containing buffer like Tris to a final concentration of 50-100 mM to scavenge any remaining reactive dye[5].

Protocol 2: Purification via Size-Exclusion Chromatography
  • Equilibrate Column: Equilibrate a desalting column (e.g., PD-10 or Zeba™ Spin) with your desired storage buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions[5][12].

  • Load Sample: Apply the entire reaction mixture to the top of the equilibrated column.

  • Elute: Centrifuge the column (for spin columns) or add buffer and collect fractions (for gravity columns). The first colored fraction to elute will be your high molecular weight protein-dye conjugate. The free, unreacted dye will be retained by the resin and elute later[13].

Section 5: Data Summary Tables

Table 1: Recommended Reaction Parameters

Parameter Recommended Value Rationale & Key Considerations
Reaction pH 8.0 - 8.5 Balances amine deprotonation for reactivity with the rate of dye hydrolysis[4].
Reaction Buffer Bicarbonate, Borate, Phosphate Must be free of primary amines (e.g., Tris, Glycine) that compete with the reaction[6].
Dye Solvent Anhydrous DMSO or DMF Critical to prevent premature hydrolysis of the highly reactive acid chloride[8][14].
Protein Concentration > 2 mg/mL Lower concentrations can significantly reduce labeling efficiency[6].
Dye:Protein Molar Ratio 5:1 to 20:1 Must be optimized empirically for each protein to avoid under- or over-labeling[2][7].
Reaction Time 60 minutes Sufficient for the reaction to proceed to completion at room temperature[5][7].

| Reaction Temperature | Room Temperature | Standard condition. Lower temperatures will slow the reaction; higher may affect protein stability. |

Table 2: Spectroscopic Properties of Cy5.5

Property Value Source
Excitation Maximum (λ_ex) ~675 nm [11][15]
Emission Maximum (λ_em) ~694 nm [11][15]
Molar Extinction Coefficient (ε) ~190,000 cm⁻¹M⁻¹ in MeOH [11]

| Quantum Yield | ~0.23 |[15] |

References
  • ResearchGate. Do you have any advice to handle Cy 5 dye? I should conjugate it with peptides, How do you purify the product? (2022). Available from: [Link]

  • OpenWetWare. Cy5 conjugation of Antibodies. Available from: [Link]

  • Jena Bioscience. Cy5 Protein Labeling Kit. Available from: [Link]

  • Giepmans, B. N. G., Adams, S. R., Ellisman, M. H., & Tsien, R. Y. (2006). The fluorescent toolbox for assessing protein location and function. Science, 312(5771), 217-224. Available from: [Link]

  • Chemistry LibreTexts. 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. (2024). Available from: [Link]

  • Gruber, H. J., Kada, G., Pragl, B., Riener, C. K., & Hinterdorfer, P. (2000). Anomalous Fluorescence Enhancement of Cy3 and Cy3.5 versus Anomalous Fluorescence Loss of Cy5 and Cy7 upon Covalent Linking to IgG.
  • Theis, T., Gupta, S., & Selvin, P. R. (2016). Labeling proteins inside living cells using external fluorophores for microscopy. eLife, 5, e20378. Available from: [Link]

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Technical Support Center: Purification of Cy5.5-Conjugated Biomolecules

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center. As scientists and developers, we understand that the success of your downstream applications—be it in high-resolution imaging, flow cytometry, or targeted drug delivery—hinges on the purity of your reagents. The conjugation of a fluorescent dye like Cy5.5 to a biomolecule is only half the battle; the subsequent removal of unconjugated, free dye is a critical step that is often fraught with challenges.

This guide is designed to move beyond simple protocols. It is structured to provide you with the foundational knowledge and field-proven insights necessary to troubleshoot and master the purification of your Cy5.5-conjugated products. We will delve into the "why" behind each technique, empowering you to make informed decisions for your specific experimental context.

Part 1: Foundational Knowledge & Initial Troubleshooting

This section addresses the most common and critical issues that arise even before purification begins. Understanding the chemistry of your labeling reagent is the first step to a successful experiment.

FAQ: My conjugation reaction with Cy5.5-carboxylic acid chloride is inefficient. What's going wrong?

This is a frequent and critical issue that often points to the inherent reactivity of the dye you've chosen.

Answer:

The "carboxylic acid chloride" functional group on your dye is an acyl chloride . Acyl chlorides are among the most reactive carboxylic acid derivatives. While this high reactivity can be beneficial for forcing a reaction, it is also their primary weakness in the context of bioconjugation in aqueous environments.

  • The Primary Culprit: Hydrolysis. Acyl chlorides react vigorously and almost instantaneously with water.[1][2][3] This hydrolysis reaction converts the highly reactive acyl chloride into a stable and almost completely non-reactive carboxylic acid .[4][5] Once hydrolyzed, the Cy5.5 dye can no longer covalently attach to the amine groups on your protein or peptide.

  • Causality: If your protein is in a standard aqueous buffer, a significant portion of the Cy5.5-carboxylic acid chloride will be "quenched" by water before it has a chance to react with your target biomolecule. The reaction mechanism involves a nucleophilic attack by water on the carbonyl carbon, leading to the expulsion of a chloride ion.[4]

Troubleshooting Steps & Recommendations:

  • Solvent is Critical: If you must use an acyl chloride, the dye should be dissolved in a fresh, anhydrous (water-free) organic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) immediately before being added to the reaction.[6]

  • Consider a More Stable Alternative: For labeling primary amines on proteins and peptides, the industry standard is to use an N-hydroxysuccinimide (NHS) ester , such as Cy5.5-NHS ester .[7][8][9][10] NHS esters are sufficiently reactive with amines at a slightly alkaline pH (typically 7.5-8.5) but are significantly more resistant to spontaneous hydrolysis than acyl chlorides, leading to higher and more consistent conjugation efficiencies.[7]

Part 2: Purification Strategy Selection

Once your conjugation reaction is complete, the mixture will contain your desired conjugate, unreacted (and likely hydrolyzed) free dye, and reaction byproducts. The vast difference in size between your biomolecule-dye conjugate and the small free dye molecule is the principle upon which most purification methods are based.

FAQ: Which method should I choose to remove the free Cy5.5 dye?

Answer:

The optimal method depends on your sample volume, the scale of your preparation, the required final purity, and the equipment available in your lab. Below is a comparative summary of the most effective techniques.

MethodPrinciple of SeparationBest ForAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Molecular SizeGeneral purpose, high-resolution purification of proteins and antibodies.Excellent separation, high recovery, gentle on proteins.Can be time-consuming, potential for sample dilution.
Dialysis Molecular Size (via Diffusion)Large volume samples where high final concentration is not critical.Simple, requires minimal hands-on time, gentle.Very slow (hours to days), requires large buffer volumes, does not concentrate the sample.
Spin Columns / Centrifugal Filters Molecular SizeRapid cleanup of small to medium volume samples (µL to mL).Fast, easy to use, concentrates the sample.Lower resolution than SEC, potential for protein loss due to membrane binding.
Reverse-Phase HPLC (RP-HPLC) HydrophobicityHighest purity applications, especially for peptides and small proteins.Unmatched resolution and purity.Can denature proteins due to organic solvents, requires specialized equipment.

Part 3: In-Depth Protocols and Troubleshooting Guides

This section provides detailed, self-validating protocols for the most common purification methods, complete with workflow diagrams and specific troubleshooting advice.

Method 1: Size Exclusion Chromatography (SEC) / Gel Filtration

Q: How do I perform a purification using Size Exclusion Chromatography?

Answer:

SEC, also known as gel filtration, separates molecules based on their size as they pass through a column packed with a porous resin.[11][12] Larger molecules, like your conjugated protein, cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules, like the free Cy5.5 dye, enter the pores, travel a longer, more tortuous path, and elute later.[13]

  • Column Selection: Choose a gel filtration resin with a fractionation range appropriate for your biomolecule. For most antibodies and proteins (>30 kDa), a resin like Sephadex G-25 is ideal for separating the large protein from the small dye (~1 kDa).[7]

  • Column Equilibration:

    • Equilibrate the column with at least 3-5 column volumes of your desired final buffer (e.g., 1x PBS, pH 7.4).

    • Why this is important: This step ensures that your purified protein will be in the correct buffer for storage or downstream use and removes any storage solutions from the resin.

  • Sample Loading:

    • Carefully load your conjugation reaction mixture onto the top of the resin bed. The sample volume should ideally be less than 5% of the total column volume to ensure optimal separation.

    • Allow the sample to fully enter the resin bed before adding more buffer.

  • Elution & Fraction Collection:

    • Begin adding elution buffer to the top of the column and start collecting fractions.

    • You should visually observe two distinct colored bands separating on the column. The first, faster-moving band is your fluorescently labeled protein. The second, slower-moving band is the unconjugated Cy5.5 dye.

  • Analysis:

    • Monitor the fractions by measuring the absorbance at 280 nm (for protein) and ~675 nm (for Cy5.5).

    • Pool the fractions that contain the first eluting peak (positive for both 280 nm and 675 nm absorbance).

    • Confirm purity using SDS-PAGE (visualizing fluorescence before staining) or TLC.

SEC_Workflow start Conjugation Reaction Mixture equilibrate 1. Equilibrate Column (e.g., Sephadex G-25) with Elution Buffer load 2. Load Sample onto Column equilibrate->load elute 3. Elute with Buffer & Collect Fractions load->elute separation Separation Occurs: Large Conjugate Elutes First Small Free Dye Elutes Last elute->separation analyze 4. Analyze Fractions (Absorbance, SDS-PAGE) elute->analyze pool 5. Pool Pure Fractions of Conjugate analyze->pool end Purified Cy5.5-Conjugate pool->end

Caption: Workflow for purification by Size Exclusion Chromatography.

  • Problem: My final product still contains free dye.

    • Cause: The column may have been overloaded. The sample volume was too large for the column size, leading to poor separation.

    • Solution: Reduce the sample loading volume or use a larger column. Ensure the chosen resin has the appropriate separation range.

  • Problem: My protein recovery is low.

    • Cause: Your protein may be non-specifically interacting with the chromatography resin.

    • Solution: Ensure your elution buffer has sufficient ionic strength (e.g., 150 mM NaCl) to minimize these interactions.

Method 2: Dialysis

Q: How can I use dialysis for purification?

Answer:

Dialysis is a passive diffusion technique that separates molecules based on size using a semi-permeable membrane.[14][15] The membrane contains pores of a specific size (the Molecular Weight Cut-Off or MWCO). Your large protein-dye conjugate is retained within the dialysis tubing or cassette, while the small, free Cy5.5 molecules diffuse out into a large volume of external buffer, called the dialysate.[16][17]

  • Membrane Selection & Preparation:

    • Choose a dialysis membrane with a MWCO that is significantly smaller than your protein of interest (e.g., for a 150 kDa antibody, a 10-20 kDa MWCO is appropriate).

    • Prepare the membrane according to the manufacturer's instructions (this may involve rinsing with water or boiling).

  • Sample Loading:

    • Load your conjugation reaction mixture into the dialysis bag or cassette, leaving some headspace to allow for potential volume changes.

    • Securely close the bag/cassette with clips.

  • Dialysis:

    • Place the sealed sample into a large beaker containing the dialysis buffer (dialysate). The volume of the dialysate should be at least 200-500 times the volume of your sample.[14]

    • Stir the dialysate gently on a stir plate at 4°C.

    • Why this is important: Stirring ensures that the concentration of free dye outside the membrane remains low, maintaining the concentration gradient needed for efficient diffusion.

  • Buffer Changes:

    • Allow dialysis to proceed for at least 4 hours, then change the dialysate completely.

    • Perform at least 3-4 buffer changes over a period of 24-48 hours.

    • Why this is important: Each buffer change removes the diffused free dye and re-establishes the maximum concentration gradient, driving the purification process to completion.

  • Sample Recovery:

    • Carefully remove the dialysis bag/cassette from the buffer and recover your purified, concentrated sample.

Dialysis_Workflow start Conjugation Reaction Mixture load 1. Load Sample into Dialysis Cassette (Select appropriate MWCO) start->load dialyze 2. Place in Large Volume of Stirred Dialysis Buffer (e.g., 500x sample volume) load->dialyze diffusion Diffusion Occurs: Small Free Dye Exits Large Conjugate is Retained dialyze->diffusion change 3. Change Buffer 3-4 times over 24-48 hours dialyze->change change->dialyze Repeat recover 4. Recover Purified Sample from Cassette change->recover end Purified Cy5.5-Conjugate recover->end

Caption: Workflow for purification by Dialysis.

  • Problem: There is still significant color in my dialysis buffer after the final change.

    • Cause: The purification is incomplete. You may not have used a large enough volume of dialysate or performed enough buffer changes.

    • Solution: Continue performing buffer changes until the dialysate remains clear. For the next experiment, increase the volume of the dialysate for each change.

  • Problem: My sample was lost during dialysis.

    • Cause: The dialysis membrane was likely punctured or not sealed properly.

    • Solution: Handle the membrane carefully to avoid punctures. Always use appropriate clips and check for leaks before starting the dialysis.

Part 4: Analytical Validation of Purity

Q: How can I be certain that all the free dye has been removed?

Answer:

Visual inspection is not sufficient. You must use analytical techniques to confirm the purity of your final product.

  • SDS-PAGE (Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis):

    • Protocol: Run a sample of your purified conjugate on an SDS-PAGE gel.

    • Validation: Before staining the gel with Coomassie Blue, place it on a fluorescence imager with the appropriate filters for Cy5.5 (Excitation ~675 nm / Emission ~694 nm). You should see a single fluorescent band corresponding to the molecular weight of your protein. The complete absence of fluorescence at the bottom of the gel (the dye front) indicates the successful removal of all unconjugated dye.

  • Thin-Layer Chromatography (TLC):

    • Protocol: Spot a tiny amount of your final product onto a silica TLC plate. As a control, spot a dilute solution of the free dye. Develop the plate using a polar solvent system (e.g., a mixture of water, methanol, and acetonitrile).[18]

    • Validation: The large, polar protein-dye conjugate will remain at the origin (the spotting line).[19] The small, less polar free dye will travel up the plate with the solvent front. A pure sample will show only a fluorescent spot at the origin.

References

  • ResearchGate. (2022). Do you have any advice to handle Cy 5 dye? I should conjugate it with peptides, How do you purify the product? ResearchGate. [Link]

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. chemrevise. [Link]

  • George, W., & Walton, K. W. (1961). Purification and concentration of dye-protein conjugates by gel filtration. Nature, 192, 1188-1189. [Link]

  • Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. [Link]

  • Chemistry LibreTexts. (2022). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Chemistry LibreTexts. [Link]

  • Scopes, R. K. (1981). Reversed-phase High Performance Liquid Chromatography of proteins. Journal of Chromatography A, 215, 1-12. [Link]

  • Thermo Fisher Scientific. (2023). Performing Thin Layer Chromatography (TLC). YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Dialysis and concentration of protein solutions. PubMed. [Link]

  • Cytiva. (2024). Fundamentals of size exclusion chromatography. Cytiva. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Chemistry LibreTexts. [Link]

  • Phenomenex. (2025). High-Efficiency Protein Purification by HPLC. Phenomenex. [Link]

  • ResearchGate. (2014). How do we remove free dye from a fluorescent labelled peptide? ResearchGate. [Link]

  • University of San Diego. (n.d.). Biochem Lab Protein Dialysis Protocol. University of San Diego. [Link]

  • chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. chemguide. [Link]

  • Al-Nedawi, K. (2024). A fast, easy, cost-free method to remove excess dye or drug from small extracellular vesicle solution. PLOS ONE, 19(5), e0302821. [Link]

  • Protein Expression and Purification Core Facility. (n.d.). Size Exclusion Chromatography. Protein Expression and Purification Core Facility. [Link]

  • ResearchGate. (n.d.). Purification and analysis of protein-drug/dye conjugates. ResearchGate. [Link]

  • Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent Technologies. [Link]

  • The Organic Chemistry Tutor. (2025). Acyl Chlorides - formation and hydrolysis mechanism. YouTube. [Link]

  • Gupta, V. (2025). (PDF) Thin Layer Chromatography - Separation of dyes. ResearchGate. [Link]

  • ResearchGate. (2022). How to remove fluorescent dye from proteins? ResearchGate. [Link]

  • Berkowitz, S. A. (2012). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. Journal of Liquid Chromatography & Related Technologies, 35(20), 2843-2860. [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]

  • Bitesize Bio. (2020). Protein Purification - Dialysis, Principle, Procedure and Factors affecting dialysis. YouTube. [Link]

  • Bio-Rad Antibodies. (n.d.). Troubleshooting - Flow Cytometry Guide. Bio-Rad Antibodies. [Link]

  • Sino Biological. (n.d.). Protein Purification by HPLC. Sino Biological. [Link]

  • Unknown. (n.d.). (7)
  • University of Delaware. (n.d.). Dialysis. University of Delaware. [Link]

  • Medicosis Perfectionalis. (2022). GEL FILTRATION CHROMATOGRAPHY (Size Exclusion Chromatography OR Gel permeation chromatography). YouTube. [Link]

  • CD Formulation. (n.d.). Reversed-phase Chromatography (RP-HPLC / RP-UPLC) Technology - Therapeutic Proteins & Peptides. CD Formulation. [Link]

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Navigating the Challenges of Aqueous Bioconjugation with Cy5.5-Carboxylic Acid Chloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Cy5.5-Carboxylic Acid Chloride. As Senior Application Scientists, we understand that working with highly reactive labeling reagents in aqueous environments presents unique challenges. This guide is designed to provide you with in-depth technical insights, troubleshooting strategies, and practical protocols to ensure the success of your bioconjugation experiments. We will move beyond simple step-by-step instructions to explain the "why" behind the "how," empowering you to make informed decisions and overcome common hurdles.

The Core Challenge: A Race Against Hydrolysis

Cy5.5-carboxylic acid chloride is a potent amine-reactive fluorescent dye, ideal for labeling proteins, peptides, and other biomolecules. Its reactivity stems from the acyl chloride group, which is highly susceptible to nucleophilic attack. In an aqueous environment, you are orchestrating a competition between two nucleophiles: the amine on your target molecule and the ubiquitous water molecule. The rapid and irreversible hydrolysis of the acyl chloride to the non-reactive carboxylic acid is the primary cause of low labeling efficiency. This guide is structured to help you win this race.

Frequently Asked Questions (FAQs)

Q1: My labeling efficiency with Cy5.5-carboxylic acid chloride is consistently low. What is the most likely cause?

A1: The most probable culprit is the rapid hydrolysis of the acyl chloride functional group. Acyl chlorides react vigorously with water to form the corresponding carboxylic acid, which is unreactive towards amines under typical bioconjugation conditions.[1][2][3] This hydrolysis reaction is often much faster than the desired amidation reaction if conditions are not optimized.

Several factors can exacerbate this issue:

  • Prolonged exposure to aqueous buffer: The longer the acyl chloride is in an aqueous environment before encountering the target amine, the more it will hydrolyze.

  • Suboptimal pH: While a basic pH deprotonates primary amines, making them more nucleophilic, it can also accelerate hydrolysis.

  • Low concentration of biomolecule: If the concentration of your protein or peptide is too low, the statistical probability of a water molecule reacting with the dye before a target amine does is significantly higher.[4]

  • Presence of moisture in organic solvents: If you are dissolving the dye in an organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer, any trace amounts of water in the solvent can prematurely hydrolyze the dye.

Q2: What is the optimal pH for conjugating Cy5.5-carboxylic acid chloride to primary amines?

A2: This is a critical balancing act. For a primary amine to be an effective nucleophile, it needs to be in its unprotonated state. The pKa of the ε-amino group of lysine is around 10.5. Therefore, a pH in the range of 8.0-9.0 is generally recommended to ensure a sufficient concentration of deprotonated amines for the reaction to proceed efficiently.[5]

However, the stability of the Cy5.5 dye itself can be compromised at pH values above 8-8.5.[3] Furthermore, while a higher pH favors amine reactivity, it also increases the rate of hydrolysis of the acyl chloride.

Our Recommendation: Start with a reaction buffer at pH 8.5 . This provides a good compromise between amine nucleophilicity and dye stability. It is crucial to use a non-amine-containing buffer, such as sodium bicarbonate or sodium borate, to avoid competition for the dye.[5][6]

Q3: How can I minimize the hydrolysis of Cy5.5-carboxylic acid chloride during my labeling reaction?

A3: The key is to favor the reaction with the amine over the reaction with water. Here are several strategies:

  • High Biomolecule Concentration: Work with the highest feasible concentration of your protein or peptide. A higher concentration of target amines increases the likelihood of a successful conjugation event.[4] We recommend a protein concentration of at least 2 mg/mL.[5]

  • Strategic Reagent Addition: Do not add the aqueous buffer to the dry dye. Instead, first dissolve the Cy5.5-carboxylic acid chloride in a small volume of anhydrous DMSO or DMF. Then, add this solution dropwise to your vigorously stirring biomolecule solution in the aqueous buffer. This ensures that the dye is immediately dispersed and has a higher chance of reacting with the target amine.

  • Reaction Time: Given the high reactivity of the acyl chloride, the conjugation reaction is typically very fast. An incubation time of 1 hour at room temperature is usually sufficient. Prolonged reaction times will not significantly increase labeling and will only allow for more hydrolysis of any remaining reactive dye.

  • Temperature: Perform the reaction at room temperature. While heating can increase reaction rates, it will also accelerate hydrolysis and potentially denature your protein.

Q4: My Cy5.5 conjugate has a lower than expected fluorescence signal. What could be the issue?

A4: Low fluorescence can be due to several factors beyond low labeling efficiency:

  • Photobleaching: Cy5.5, like many fluorophores, is susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to light.[7][8] Always protect your dye solutions and conjugates from light by using amber tubes and minimizing exposure to ambient and excitation light.

  • Self-Quenching: If you have a very high degree of labeling, the Cy5.5 molecules on the same biomolecule can be in close enough proximity to quench each other's fluorescence. You can optimize the dye-to-protein molar ratio in your labeling reaction to avoid this.

  • Environmental Effects: The fluorescence quantum yield of cyanine dyes can be sensitive to their local environment. While the fluorescence of Cy5 is generally stable over a pH range of 3 to 10,[9][10] harsh chemical conditions or the presence of certain quenching agents can reduce the signal.

  • Presence of Thiols: Thiols, often present as reducing agents like DTT or BME, can react with the polymethine bridge of cyanine dyes, especially upon photoexcitation, leading to a non-fluorescent adduct.[11][12] It is advisable to remove thiols from your biomolecule solution before labeling.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no labeling 1. Hydrolysis of Cy5.5-carboxylic acid chloride: The dye was inactivated by water before it could react with the biomolecule. 2. Inactive biomolecule: The target amines on the protein/peptide are not accessible.[13] 3. Presence of competing nucleophiles: The buffer contains primary amines (e.g., Tris, glycine).1. Prepare the dye solution in anhydrous DMSO/DMF immediately before use. Add the dye solution to the biomolecule solution, not the other way around. Work with a high concentration of your biomolecule. 2. Denature and refold the protein to potentially expose more reactive sites. Consider using a different labeling site if possible. 3. Perform a buffer exchange into a non-amine-containing buffer like sodium bicarbonate or borate buffer at pH 8.5.[5]
Inconsistent labeling results 1. Variable amounts of water in the organic solvent: Leads to inconsistent levels of dye hydrolysis before the reaction. 2. Inaccurate pH of the reaction buffer: Small variations in pH can significantly impact the rates of both conjugation and hydrolysis.1. Use fresh, high-quality anhydrous DMSO or DMF for each experiment. 2. Prepare fresh reaction buffer for each experiment and verify the pH immediately before use.
Precipitation during the reaction 1. Low solubility of the non-sulfonated Cy5.5 dye: The dye may precipitate out of solution when added to the aqueous buffer.[14] 2. High dye-to-protein ratio: Can lead to aggregation and precipitation of the labeled conjugate.1. Ensure the volume of organic solvent used to dissolve the dye is kept to a minimum (typically <10% of the total reaction volume). Add the dye solution slowly with vigorous stirring. 2. Optimize the molar ratio of dye to protein. Start with a lower ratio and perform a titration to find the optimal degree of labeling.
Loss of protein activity after labeling 1. Modification of critical amine residues: The dye may have attached to a lysine residue in the active site of the protein. 2. Denaturation of the protein: Caused by the organic solvent or harsh reaction conditions.1. Reduce the dye-to-protein molar ratio to decrease the overall degree of labeling. If the problem persists, consider alternative labeling strategies targeting different functional groups. 2. Keep the amount of organic co-solvent to a minimum. Avoid high temperatures and extreme pH during the reaction and purification steps.

Experimental Protocols

Protocol 1: Amine Labeling with Cy5.5-Carboxylic Acid Chloride

This protocol is designed to maximize the conjugation of Cy5.5-carboxylic acid chloride to primary amines on a protein while minimizing hydrolysis.

Materials:

  • Cy5.5-carboxylic acid chloride

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) at a concentration of 2-10 mg/mL

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution:

    • Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5). If not, perform a buffer exchange.

    • The protein concentration should be at least 2 mg/mL.

  • Prepare the Dye Stock Solution (Immediately Before Use):

    • Allow the vial of Cy5.5-carboxylic acid chloride to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. This solution is highly susceptible to hydrolysis and should be used immediately.

  • Labeling Reaction:

    • Place the protein solution in a microcentrifuge tube with a small stir bar, or be prepared to vortex gently and frequently.

    • Calculate the required volume of the dye stock solution to achieve the desired molar ratio of dye to protein. A starting point of a 10- to 20-fold molar excess of the dye is recommended.

    • Slowly add the dye stock solution dropwise to the stirring protein solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Immediately after the incubation, purify the labeled protein from the unreacted dye and hydrolysis products using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).

Protocol 2: Assessing the Stability of Cy5.5-Carboxylic Acid Chloride in Aqueous Buffer

This protocol allows you to qualitatively assess the rate of hydrolysis of the dye in your reaction buffer.

Materials:

  • Cy5.5-carboxylic acid chloride

  • Anhydrous DMSO or DMF

  • Your chosen reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Reverse-phase HPLC system

Procedure:

  • Prepare a Dye Solution: Prepare a 1 mg/mL solution of Cy5.5-carboxylic acid chloride in anhydrous DMSO or DMF.

  • Initiate Hydrolysis: At time zero, add a small volume of the dye solution to your reaction buffer at room temperature to achieve a final concentration suitable for HPLC analysis.

  • Time-Course Analysis:

    • Immediately inject an aliquot of the solution onto the HPLC system (this is your t=0 time point).

    • Inject additional aliquots at regular intervals (e.g., 5, 15, 30, and 60 minutes).

  • Data Analysis:

    • Monitor the chromatograms for the disappearance of the peak corresponding to Cy5.5-carboxylic acid chloride and the appearance of a new, more polar peak corresponding to the hydrolyzed Cy5.5-carboxylic acid.

    • By comparing the peak areas over time, you can estimate the half-life of the reactive dye in your buffer.

Visualizing the Process

The Competing Reactions

The following diagram illustrates the central challenge of using Cy5.5-carboxylic acid chloride in an aqueous environment: the competition between the desired bioconjugation and the undesired hydrolysis.

competing_reactions dye Cy5.5-COCl (Reactive Dye) conjugate Cy5.5-CONH-Protein (Desired Product) dye->conjugate Bioconjugation (Favorable at pH 8.5) hydrolyzed Cy5.5-COOH (Inactive Byproduct) dye->hydrolyzed Hydrolysis (Rapid in Water) amine Protein-NH2 (Target) amine->conjugate water H2O (Aqueous Buffer) water->hydrolyzed

Competing reaction pathways for Cy5.5-carboxylic acid chloride.
Recommended Workflow to Minimize Hydrolysis

This workflow diagram outlines the key steps to maximize your chances of successful bioconjugation.

workflow start Start prep_protein 1. Prepare Protein Solution (High Concentration, Amine-Free Buffer, pH 8.5) start->prep_protein reaction 3. Perform Labeling Reaction (Add Dye to Protein, 1 hr, RT, Dark) prep_protein->reaction prep_dye 2. Prepare Dye Stock Solution (Anhydrous DMSO/DMF, Use Immediately) prep_dye->reaction purify 4. Purify Conjugate (Size-Exclusion Chromatography) reaction->purify end End purify->end

Recommended workflow for bioconjugation with Cy5.5-carboxylic acid chloride.

Quantitative Data Summary

ParameterValue/RecommendationSource(s)
Optimal pH for Amine Labeling 8.0 - 9.0 (start with 8.5)[5]
Recommended Protein Concentration > 2 mg/mL[4][5]
Cy5.5 Dye Stability (pH) Generally stable between pH 3 and 10[9][10]
Solubility of non-sulfonated Cy5.5 Low in aqueous solutions[14]
Recommended Organic Co-solvent < 10% of total reaction volumeGeneral bioconjugation practice

Conclusion

Success with Cy5.5-carboxylic acid chloride in aqueous bioconjugation hinges on understanding and mitigating the rapid hydrolysis of the acyl chloride group. By optimizing reaction conditions such as pH, biomolecule concentration, and the strategic addition of reagents, you can significantly favor the desired amidation reaction. We hope this guide provides you with the necessary expertise and confidence to troubleshoot and succeed in your labeling experiments. For further assistance, please do not hesitate to contact our technical support team.

References

  • Chemguide. (n.d.). Acyl chlorides and water, alcohols or phenol. Retrieved February 7, 2026, from [Link]

  • kbDNA. (2022, December 1). Bioconjugation Chemistry: Challenges and Solutions. Retrieved February 7, 2026, from [Link]

  • Li, Z., & Hao, J. (2021).
  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved February 7, 2026, from [Link]

  • Reddit. (2020, July 25). Why do labs use acyl chlorides for peptide synthesis? Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Preventing Radiobleaching of Cyanine Fluorophores Enhances Stability of Nuclear/NIRF Multimodality Imaging Agents. Retrieved February 7, 2026, from [Link]

  • Reddit. (2025, July 15). Need help in optimizing amide formation through acyl chloride pathway. Retrieved February 7, 2026, from [Link]

  • YouTube. (2020, September 30). Hydrolysis of an acid chloride. Retrieved February 7, 2026, from [Link]

  • Bio-Techne. (n.d.). Conjugation Protocol for Amine Reactive Dyes. Retrieved February 7, 2026, from [Link]

  • Gidi, Y., et al. (2020). Unifying Mechanism for Thiol-Induced Photoswitching and Photostability of Cyanine Dyes. Journal of the American Chemical Society.
  • Royal Society of Chemistry. (2023, March 21). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Intracellular pH measurements using perfluorocarbon nanoemulsions. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2022, October 13). Investigation of acyl transfer auxiliary-assisted glycoconjugation for glycoprotein semi-synthesis. Retrieved February 7, 2026, from [Link]

  • YouTube. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2023, January 13). Benchmarking Thiolate-Driven Photoswitching of Cyanine Dyes. Retrieved February 7, 2026, from [Link]

  • Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2021, November 30). Bioorthogonal Chemistry and Its Applications. Retrieved February 7, 2026, from [Link]

  • Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 21.4: Chemistry of Acid Halides. Retrieved February 7, 2026, from [Link]

  • Gidi, Y., et al. (2020). Unifying Mechanism for Thiol-Induced Photoswitching and Photostability of Cyanine Dyes. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2023, January 22). Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Compared photobleaching of Cy5, DiD, and DiD-loaded LNPs. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved February 7, 2026, from [Link]

  • eScholarship.org. (2009, December 30). Mechanism of Reversible Fluorescent Dark State Formation in Cyanine Dyes. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems. Retrieved February 7, 2026, from [Link]

  • SpringerLink. (n.d.). Hydrolysis of Phase II Conjugates for LC-MS Bioanalysis of Total Parent Drugs. Retrieved February 7, 2026, from [Link]

  • Wiley-VCH. (n.d.). A Brief Introduction to Traditional Bioconjugate Chemistry. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, August 6). A Convenient Synthesis of Cyanine Dyes: Reagents for the Labeling of Biomolecules. Retrieved February 7, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction rates of amine picrates with acid chlorides. Retrieved February 7, 2026, from [Link]

  • Electron Microscopy Sciences. (n.d.). The Antidote for Photobleaching. Retrieved February 7, 2026, from [Link]

  • ChemRxiv. (n.d.). Superior Photoprotection of Cyanine Dyes with Thio-imidazole Amino Acids. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (2023, March 21). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2021, August 25). Mechanism of Cyanine5 to Cyanine3 Photoconversion and Its Application for High-Density Single-Particle Tracking in a Living Cell. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). US20220169604A1 - Bioconjugation reagent and methods.
  • National Center for Biotechnology Information. (n.d.). Advances in Bioconjugation. Retrieved February 7, 2026, from [Link]

Sources

Validation & Comparative

comparing Cy5.5-carboxylic acid chloride to Alexa Fluor 680

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Cy5.5-Carboxylic Acid Chloride vs. Alexa Fluor 680

For researchers selecting between Cy5.5-carboxylic acid chloride and Alexa Fluor 680 (AF680) , the decision rests not just on spectral properties, but fundamentally on conjugation chemistry and photophysical performance .

  • Alexa Fluor 680 is the industry standard for aqueous biological labeling. It is typically supplied as an NHS ester (succinimidyl ester), which balances reactivity with hydrolytic stability, allowing for reproducible labeling of proteins in aqueous buffers. It offers superior quantum yield (~0.36) and photostability compared to cyanine dyes.[]

  • Cy5.5-carboxylic acid chloride (Acyl Chloride) is a highly reactive, moisture-sensitive derivative. While spectrally similar to AF680, its "acid chloride" functional group hydrolyzes almost instantly in water. It is primarily useful in organic phase synthesis (e.g., solid-phase peptide synthesis) where anhydrous conditions can be maintained. Attempting to use it for direct aqueous protein labeling requires specialized "Schotten-Baumann" conditions and often results in poor reproducibility compared to NHS esters.

Chemical & Photophysical Comparison

The following table summarizes the core physical differences. Note the critical distinction in Quantum Yield (QY) and Reactivity .

FeatureCy5.5-Carboxylic Acid ChlorideAlexa Fluor 680 (NHS Ester)
Core Fluorophore Cyanine (Pentamethine)Sulfonated Rhodamine/Cyanine Hybrid
Excitation Max 675 nm679 nm
Emission Max 694 nm702 nm
Extinction Coeff.[2] (

)
~209,000

~184,000

Quantum Yield (QY) ~0.20 - 0.230.36 (Significantly Brighter)
Reactive Group Acid Chloride (-COCl) NHS Ester (-CO-NHS)
Hydrolytic Stability Very Low (

min in

)
Moderate (

hours at pH 7)
Solubility Low (Requires DMF/DMSO)High (Water soluble due to sulfonation)
Photostability Moderate (Prone to bleaching)High (Resistant to bleaching)

Mechanistic Insight: Acid Chloride vs. NHS Ester

The choice of reactive group dictates the labeling workflow.

  • The Acid Chloride Problem: Acid chlorides are among the most reactive electrophiles. In the presence of a protein (amine nucleophile) and water (solvent), the acid chloride faces a competition. Because water is present in massive molar excess (55 M), the acid chloride rapidly hydrolyzes into the non-reactive carboxylic acid before it can label the protein, unless strictly anhydrous organic solvents are used.

  • The NHS Solution: The N-hydroxysuccinimide (NHS) ester is less reactive than an acid chloride but significantly more stable to hydrolysis. This allows the dye to survive in an aqueous buffer (pH 8.3) long enough to find and react with lysine residues on the protein.

Diagram 1: Competitive Reaction Pathways

G Cy55 Cy5.5-Acid Chloride (Highly Reactive) Hydrolysis Hydrolysis (Dead End) Cy55->Hydrolysis Fast Reaction (Dominant in Aqueous) Labeling Protein Conjugate (Success) Cy55->Labeling Slow/Competitive (Requires Anhydrous) AF680 Alexa Fluor 680-NHS (Tuned Reactivity) AF680->Hydrolysis Slow Reaction AF680->Labeling Efficient Reaction (Dominant at pH 8.3) Water Water (H2O) Solvent Water->Hydrolysis Protein Protein (-NH2) Target Protein->Labeling

Caption: Reaction kinetics comparison. Cy5.5-Cl is prone to rapid hydrolysis in water, whereas AF680-NHS favors protein labeling in aqueous buffers.

Experimental Protocols

Protocol A: Labeling with Cy5.5-Acid Chloride (The "Expert" Method)

Use this ONLY if you are labeling peptides on-resin or can tolerate high organic solvent concentrations.

Reagents:

  • Cy5.5-Acid Chloride (Store desiccated at -20°C).

  • Anhydrous DMF (Dimethylformamide).

  • DIPEA (Diisopropylethylamine) - Base.

  • Target Peptide/Protein (Lyophilized).

Workflow:

  • Dissolution: Dissolve the target peptide/protein in anhydrous DMF . If the protein denatures in DMF, this method is invalid (use Protocol B).

  • Base Addition: Add 5–10 equivalents of DIPEA to the peptide solution to deprotonate amines.

  • Activation: Dissolve Cy5.5-Acid Chloride in anhydrous DMF (10 mg/mL).

  • Conjugation: Immediately add the dye solution to the peptide solution under inert atmosphere (

    
    ).
    
  • Incubation: React for 1–2 hours at Room Temperature (RT) in the dark.

  • Quenching: Add water to hydrolyze remaining acid chloride.

  • Purification: HPLC or Dialysis.

Protocol B: Labeling with Alexa Fluor 680-NHS (The "Standard" Method)

Recommended for Antibodies, Enzymes, and delicate Proteins.

Reagents:

  • Alexa Fluor 680 NHS Ester.

  • Labeling Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 8.3.
    
  • Purification Column (e.g., Sephadex G-25 or PD-10).

Workflow:

  • Buffer Exchange: Ensure protein is in pH 8.3 buffer, free of amines (No Tris/Glycine). Conc: 2–10 mg/mL.[3]

  • Dye Prep: Dissolve AF680-NHS in dry DMSO (10 mg/mL) immediately before use.

  • Mixing: Add dye to protein at a molar ratio of 10:1 to 20:1 (Dye:Protein).

    • Why? The NHS ester hydrolyzes slowly, so excess dye ensures the protein is labeled before the dye is deactivated.

  • Incubation: Incubate for 1 hour at RT with gentle rotation, protected from light.

  • Purification: Pass the reaction mixture through a desalting column equilibrated with PBS to remove free dye.

  • QC: Measure Absorbance at 280 nm (Protein) and 679 nm (Dye) to calculate Degree of Labeling (DOL).

Performance Data: Photostability & Brightness

Experimental data consistently demonstrates the superiority of the Alexa Fluor scaffold over early-generation Cyanines (like Cy5.5) regarding photobleaching.

Table 2: Comparative Performance Metrics
MetricCy5.5 ConjugateAlexa Fluor 680 ConjugateImplication
Initial Brightness HighVery High AF680 is ~50% brighter per molecule due to higher QY (0.36 vs 0.23).
Signal-to-Noise ModerateHigh AF680's sulfonation prevents H-dimer aggregation, reducing background quenching.
Photobleaching (

)
~30 sec (High intensity)>120 sec (High intensity)AF680 allows for longer time-lapse imaging without signal loss.
pH Stability (4-10) VariableStable AF680 fluorescence is constant across physiological pH ranges.
Diagram 2: Photostability Decay Curve (Conceptual)

Caption: AF680 retains >75% signal after 90s of illumination, whereas Cy5.5 signal drops below 20% (Based on typical microscopy conditions).

Conclusion & Recommendation

  • Choose Alexa Fluor 680 (NHS Ester) for:

    • Flow Cytometry, Fluorescence Microscopy, and In Vivo Imaging.[]

    • Labeling antibodies or proteins in aqueous buffers.[3][4]

    • Experiments requiring high sensitivity and resistance to photobleaching.

  • Choose Cy5.5-Carboxylic Acid Chloride ONLY for:

    • Organic Synthesis: Labeling peptides on solid-phase resin where anhydrous conditions are guaranteed.

    • Cost-Sensitive Screening: If the acid chloride is significantly cheaper and you have the chemistry expertise to handle moisture-sensitive reagents.

References

  • Thermo Fisher Scientific. Alexa Fluor 680 Dye Profile and Properties. Retrieved from

  • Berlier, J. E., et al. (2003). Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates. Journal of Histochemistry & Cytochemistry. Retrieved from

  • MedKoo Biosciences. Cyanine5.5 carboxylic acid chloride Product Data. Retrieved from

  • AAT Bioquest. Protocol for Labeling IgG with Cyanine 5.5 NHS ester. Retrieved from

  • Lumiprobe. Cyanine5.5 NHS ester: General Properties and Protocol. Retrieved from

Sources

Validation of Cy5.5-Carboxylic Acid Chloride Conjugate Purity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Author: Senior Application Scientist, Bioconjugation Division

Executive Summary: The High-Stakes Reagent

In the development of antibody-drug conjugates (ADCs) and fluorescent probes, Cy5.5-Carboxylic Acid Chloride represents a high-risk, high-reward alternative to the industry-standard Cy5.5-NHS Ester . While the acyl chloride moiety offers rapid kinetics and lower raw material costs for large-scale synthesis, it introduces a critical volatility: extreme moisture sensitivity .

Unlike the NHS ester, which hydrolyzes over hours in aqueous buffer, the acid chloride can hydrolyze to the non-reactive carboxylic acid in seconds upon exposure to trace moisture. This guide provides a rigorous, self-validating framework to verify that your final conjugate is covalently labeled and free of non-specifically bound "dead" dye—a common artifact when using acyl chlorides.

Technical Comparison: Acid Chloride vs. NHS Ester

To validate purity, one must understand the failure modes.[1] The table below contrasts the performance profile of the Cy5.5-Acid Chloride against the standard NHS ester.

FeatureCy5.5-Acid Chloride (The Challenger)Cy5.5-NHS Ester (The Standard)Impact on Validation
Reactivity Extremely High (Violent)Moderate to HighChloride requires strictly anhydrous organic solvents (DMSO/DMF) during solvation.
Hydrolysis Half-Life < 1 minute (in pH 7 buffer)~10–20 minutes (in pH 7 buffer)Critical: Chloride hydrolysis creates immediate "free acid" impurities that stick non-covalently to proteins.
Byproducts HCl (Acidifies reaction)N-Hydroxysuccinimide (Neutral)Chloride conjugation requires base (TEA/DIPEA) to scavenge HCl; failure to buffer leads to protein precipitation.
Primary Failure Mode Non-covalent adsorption of hydrolyzed dye.Low labeling efficiency.Validation must distinguish covalent signal from adsorbed signal.

The Mechanism of Impurity

The central challenge in validating Cy5.5-Acid Chloride conjugates is distinguishing between the Covalent Conjugate (Success) and the Hydrolyzed Free Acid (Failure). The free acid is highly hydrophobic and often binds to hydrophobic pockets of IgG antibodies, mimicking a successful conjugation in crude UV-Vis measurements.

Reaction Pathway Diagram

Cy55_Pathways Start Cy5.5-Acid Chloride (Reactive Reagent) Conjugate Covalent Conjugate (Cy5.5-NH-Protein) TARGET Start->Conjugate Amidation (Anhydrous conditions) FreeAcid Hydrolyzed Free Acid (Cy5.5-COOH) IMPURITY Start->FreeAcid Rapid Hydrolysis (k_hyd >> k_con) Water Trace Moisture (H2O) Water->FreeAcid Protein Protein-NH2 Protein->Conjugate Adsorbed Non-Covalent Complex (Protein • Cy5.5-COOH) FALSE POSITIVE Protein->Adsorbed FreeAcid->Adsorbed Hydrophobic Interaction

Figure 1: The "False Positive" Trap. Rapid hydrolysis of the acid chloride creates free acid, which can non-covalently bind to the protein, fooling basic UV-Vis quantification.

Validation Protocol: A Three-Step System

Do not rely on UV-Vis alone. You must use an orthogonal approach to confirm the bond is covalent.

Step 1: Purification (The Pre-Requisite)

Before validation, you must aggressively remove free dye. Dialysis is often insufficient for Cy5.5 free acid due to its aggregation tendencies.

  • Recommended: Size Exclusion Chromatography (SEC) using a desalting column (e.g., PD-10 or Zeba Spin) followed by extensive dialysis.

  • Why: This removes the bulk of the "free acid" impurity generated by the chloride's hydrolysis.

Step 2: UV-Vis Absorbance (Degree of Labeling)

Use this to calculate the Dye-to-Protein Ratio (DPR), but treat the result as "provisional."

  • Formula:

    
    
    
  • Constants for Cy5.5:

    • 
       (Extinction Coeff): ~250,000 M⁻¹cm⁻¹ (Check specific lot).[2]
      
    • 
       (Correction Factor): 0.05 (5% of Cy5.5 absorbance bleeds into 280nm).
      
    • 
      : ~675 nm.[3]
      
Step 3: The "SDS-PAGE Shift" (The Covalency Test)

This is the definitive test to rule out non-covalent sticking.

  • Prepare Samples:

    • Lane 1: Unlabeled Protein (Control).

    • Lane 2: Free Cy5.5 Dye (Control).

    • Lane 3: Cy5.5-Conjugate (Purified).

  • Run SDS-PAGE: Use reducing conditions (DTT/Beta-mercaptoethanol) to break disulfide bonds.

  • Imaging:

    • First: Image on a fluorescent scanner (excitation ~675 nm) before staining.

    • Second: Stain with Coomassie Blue for total protein.

  • Interpretation:

    • Pass: Fluorescent bands in Lane 3 perfectly overlap with Coomassie bands. No fluorescence at the dye front.

    • Fail (Non-covalent): Fluorescence in Lane 3 smears or runs at the dye front (bottom), while the protein band (Coomassie) has low fluorescence.

Quantitative Validation: HPLC Analysis

For pharmaceutical-grade validation, Reverse-Phase HPLC (RP-HPLC) is required to quantify free dye percentage.

Method Parameters:

  • Column: C4 or C8 Reverse Phase (Proteins bind too strongly to C18).

  • Mobile Phase A: 0.1% TFA in Water.[4]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[4]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: Dual wavelength (280 nm for protein, 675 nm for Cy5.5).

Data Interpretation Table:

Peak IdentityRetention Time (Approx)280 nm Signal675 nm SignalAcceptance Criteria
Free Dye (Hydrolyzed) Late Elution (Hydrophobic)LowHigh< 5% of Total Integrated Area
Unlabeled Protein Early/Mid ElutionHighNoneMinimize (indicates under-labeling)
Conjugate Mid Elution (Shifted from protein)HighHigh> 90% Purity

Decision Matrix Workflow

Use this logic flow to determine lot release.

Validation_Logic Start Purified Conjugate UVVis Step 1: UV-Vis (Calculate DPR) Start->UVVis CheckDPR Is DPR within target range (e.g., 2-4)? UVVis->CheckDPR SDSPAGE Step 2: Fluorescent SDS-PAGE (Covalency Check) CheckDPR->SDSPAGE Yes Fail_Hydrolysis FAIL: Reagent Hydrolyzed (Check Desiccant) CheckDPR->Fail_Hydrolysis No (Too Low) CheckCovalent Does Fluorescence co-migrate with Protein? SDSPAGE->CheckCovalent HPLC Step 3: RP-HPLC (Purity Check) CheckCovalent->HPLC Yes Fail_Purification FAIL: Inadequate Cleanup (Re-purify) CheckCovalent->Fail_Purification No (Dye at front) CheckFreeDye Is Free Dye < 5%? HPLC->CheckFreeDye Pass PASS: Release Lot CheckFreeDye->Pass Yes CheckFreeDye->Fail_Purification No

Figure 2: The "Go/No-Go" decision tree for validating Cy5.5 conjugates.

References

  • GE Healthcare (Cytiva). Cyanine 5.5 (Cy5.5) NHS Ester Product Specification and Spectral Properties.[2][3][5][6][7][8] (Standard reference for Cy5.5 extinction coefficients and correction factors).

  • Thermo Fisher Scientific. Degree of Labeling (DOL) Calculation for Fluorescent Conjugates. (Definitive guide on A280 correction factors).

  • Hermanson, G. T. Bioconjugate Techniques, 3rd Edition. Academic Press, 2013. (The authoritative text on Acyl Chloride vs. NHS ester chemistry and hydrolysis kinetics).

  • Lumiprobe. Cy5.5 NHS ester: Protocol and Hydrolysis Rates. (Provides comparative data on stability of reactive cyanine derivatives).

  • National Institutes of Health (NIH). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis and Protein Conjugates. (Standard for RP-HPLC validation of protein conjugates).

Sources

A Performance Guide to Cy5.5-Carboxylic Acid Chloride in FRET Applications: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome, colleagues. In the landscape of molecular biology and drug development, Förster Resonance Energy Transfer (FRET) stands as a powerful technique—a spectroscopic ruler for measuring nanoscale distances. The choice of your fluorescent probes is paramount, particularly when venturing into the near-infrared (NIR) spectrum, a region prized for its low cellular autofluorescence and deeper tissue penetration capabilities.

This guide provides an in-depth analysis of Cyanine 5.5 (Cy5.5) as a FRET acceptor, with a specific focus on the chemistry of its reactive derivatives. We will dissect its performance, compare it objectively with a leading alternative, and provide field-proven protocols to ensure your experiments are both successful and self-validating.

The Critical First Step: Understanding Your Labeling Chemistry

The user's query specified "Cy5.5-carboxylic acid chloride." It is crucial to begin by clarifying the chemistries available for labeling biomolecules, as this choice fundamentally impacts experimental success.

  • Cy5.5-Carboxylic Acid: This is the parent, unactivated form of the dye. It is non-reactive towards primary amines on proteins and is typically used as a negative control or for calibration.[1][2]

  • Cy5.5-Carboxylic Acid Chloride: This is a highly activated form of the carboxylic acid. In theory, it reacts readily with primary amines. However, acyl chlorides are notoriously unstable in aqueous environments and highly susceptible to hydrolysis. Their use in bioconjugation is rare because they require strictly anhydrous conditions, which are often incompatible with protein stability.

  • Cy5.5-NHS Ester (N-hydroxysuccinimidyl ester): This is the industry-standard, amine-reactive form of the dye.[3] NHS esters offer a perfect balance of high reactivity towards amines at a moderately basic pH (7.5-8.5) and sufficient stability in aqueous buffers to allow for controlled, efficient conjugation.[4]

Expert Recommendation: For reliable and reproducible results, Cy5.5-NHS ester is the strongly recommended reagent for labeling proteins and other amine-containing biomolecules. This guide will proceed with protocols based on this robust chemistry, while acknowledging the theoretical reactivity of the acid chloride derivative.

Section 1: Photophysical Profile of Cy5.5

Cy5.5 is a workhorse of the NIR spectrum. Its defining characteristic is an exceptionally high molar extinction coefficient, meaning it is a very strong absorber of light. This property is advantageous for generating a robust signal even at low concentrations.[5]

PropertyValueSource(s)
Excitation Maximum (λex)~678 nm[6][7]
Emission Maximum (λem)~695 nm[6][7]
Molar Extinction Coefficient (ε)250,000 cm⁻¹M⁻¹[8]
Fluorescence Quantum Yield (Φ)0.27[8]

Section 2: Building the FRET Pair: Cy3.5 as a Donor for Cy5.5

A successful FRET experiment depends on the synergy between the donor and acceptor. The key criteria are significant spectral overlap between the donor's emission and the acceptor's excitation, and a suitable Förster distance (R₀)—the distance at which FRET efficiency is 50%.[9]

For Cy5.5, Cy3.5 is an excellent and well-characterized donor partner.[10]

PropertyValueSource(s)
Excitation Maximum (λex)~581 nm[11]
Emission Maximum (λem)~596 nm[11]
Molar Extinction Coefficient (ε)116,000 cm⁻¹M⁻¹[12]
Fluorescence Quantum Yield (Φ)0.35[12]
Calculated R₀ with Cy5.5 ~55 Å (5.5 nm) [10][13]

The substantial overlap between Cy3.5's emission spectrum and Cy5.5's absorption spectrum facilitates efficient energy transfer.

FRET Mechanism between Cy3.5 (Donor) and Cy5.5 (Acceptor).

Section 3: The Competitive Landscape: Cy5.5 vs. Alexa Fluor 680

While Cy5.5 is a capable dye, the Alexa Fluor family, developed to improve upon cyanine dyes, presents strong competition. Alexa Fluor 680 (AF680) is the direct spectral alternative to Cy5.5.[1][14] Studies have consistently shown that Alexa Fluor dyes offer superior photostability and are less prone to the self-quenching that can occur at high labeling densities on proteins.[15]

PropertyCy5.5Alexa Fluor 680AdvantageSource(s)
Excitation Max (λex) ~678 nm679 nmSpectrally Indistinguishable[6][16]
Emission Max (λem) ~695 nm702 nmSpectrally Indistinguishable[6][16]
Molar Extinction Coefficient (ε) 250,000 cm⁻¹M⁻¹184,000 cm⁻¹M⁻¹Cy5.5 [8][16]
Quantum Yield (Φ) 0.270.36 Alexa Fluor 680 [2][8][16]
Brightness (ε * Φ) 67,50066,240Comparable-
Photostability GoodExcellent Alexa Fluor 680 [15]
pH Sensitivity ModerateLow Alexa Fluor 680 [1]
Self-Quenching Prone to aggregationLow Alexa Fluor 680 [15]

Senior Scientist's Analysis: The choice between Cy5.5 and Alexa Fluor 680 is a classic trade-off. Cy5.5's higher extinction coefficient means it "captures" more light, a distinct advantage. However, Alexa Fluor 680's higher quantum yield means it is more efficient at converting that captured light into a fluorescent signal. Their calculated brightness is nearly identical.

The decision often hinges on the application. For demanding imaging experiments that require long exposure times or intense laser power, Alexa Fluor 680's superior photostability and resistance to quenching make it the more robust choice. For endpoint assays where photostability is less critical, the higher molar absorptivity of Cy5.5 can be beneficial.

Section 4: Experimental Workflow: From Conjugation to FRET Data

A successful FRET experiment is built on meticulous execution and validation at each stage. The following workflow and protocol are designed to be self-validating, ensuring the integrity of your final data.

experimental_workflow A 1. Prepare Protein (Buffer Exchange into Amine-Free Buffer, pH 8.0-8.5) C 3. Conjugation Reaction (Mix Protein and Dye at target molar ratio. Incubate 1 hr, RT, dark) A->C B 2. Prepare Dye (Dissolve Cy5.5-NHS Ester in anhydrous DMSO) B->C D 4. Purification (Remove unreacted dye via Size Exclusion Chromatography) C->D E 5. Characterization (QC Step) (Measure Absorbance at 280 nm and 678 nm) D->E F 6. Calculate Degree of Labeling (DOL) (Critical for data interpretation) E->F G 7. FRET Measurement (Acquire Donor, Acceptor, and FRET channel spectra) F->G Validated Conjugate H 8. Data Analysis (Correct for crosstalk, calculate FRET Efficiency) G->H

Validated workflow for a FRET experiment using amine-reactive dyes.
Protocol 1: Protein Labeling with Cy5.5-NHS Ester

This protocol is designed for labeling ~1 mg of a typical IgG antibody (~150 kDa) and should be scaled accordingly for other proteins.

Materials:

  • Protein of interest (~2 mg/mL in PBS)

  • Cy5.5-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.3

  • Purification Column: Sephadex G-25 or similar desalting column

  • UV-Vis Spectrophotometer

Methodology:

  • Protein Preparation (Buffer Exchange):

    • Causality: Standard protein buffers like Tris contain primary amines that will compete with your protein for the dye, drastically reducing labeling efficiency. You must exchange your protein into an amine-free buffer.

    • Equilibrate a desalting column with Reaction Buffer.

    • Apply your protein solution to the column and collect the eluate containing the protein in the correct buffer. Confirm protein concentration via A280 measurement.

  • Dye Preparation:

    • Causality: NHS esters are moisture-sensitive. Prepare the dye solution immediately before use.

    • Briefly centrifuge the vial of Cy5.5-NHS ester to collect the powder at the bottom.

    • Add anhydrous DMSO to create a 10 mg/mL stock solution. Vortex thoroughly.

  • Conjugation Reaction:

    • Causality: The molar ratio of dye-to-protein determines the final Degree of Labeling (DOL). A starting point of a 10-fold molar excess of dye is common for antibodies.

    • Calculate the required volume of dye stock. For 1 mg of IgG (6.67 nmol) at a 10:1 molar ratio, you would add ~67 nmol of dye.

    • Add the calculated volume of dye solution to the protein solution while gently vortexing.

    • Incubate for 1 hour at room temperature, protected from light.

  • Purification:

    • Causality: Unconjugated "free" dye will interfere with spectroscopic measurements and must be removed completely.

    • Equilibrate a desalting column with standard PBS, pH 7.4.

    • Apply the reaction mixture to the column. The first colored fraction to elute is your labeled protein conjugate. The second, slower-moving colored band is the free dye. Collect only the first fraction.

  • Characterization (The Self-Validating QC Step):

    • Causality: You cannot interpret FRET data without knowing the DOL. A DOL that is too high (>7-8 for antibodies) can cause self-quenching, while a DOL that is too low (<2) will yield a poor signal.

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 678 nm (A₆₇₈).

    • Calculate Protein Concentration:

      • Protein Conc. (M) = [A₂₈₀ - (A₆₇₈ * CF₂₈₀)] / ε_protein

      • Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (for Cy5.5, this is ~0.05). ε_protein is the molar extinction coefficient of your protein (for IgG, ~210,000 cm⁻¹M⁻¹).

    • Calculate Dye Concentration:

      • Dye Conc. (M) = A₆₇₈ / ε_dye

      • Where ε_dye for Cy5.5 is 250,000 cm⁻¹M⁻¹.

    • Calculate Degree of Labeling (DOL):

      • DOL = Dye Conc. / Protein Conc.

Protocol 2: FRET Measurement via Sensitized Emission

This is a simplified protocol for acquiring the necessary spectra.

  • Prepare Samples: You need three samples for proper correction:

    • Donor-Only Labeled Protein

    • Acceptor-Only Labeled Protein

    • Donor-Acceptor (FRET) Sample

  • Acquire Spectra: Using a spectrofluorometer:

    • Set the excitation wavelength to the donor's maximum (e.g., ~581 nm for Cy3.5).

    • Scan the emission from ~590 nm to ~750 nm.

    • Record the emission spectrum for all three samples.

  • Calculate FRET Efficiency (E):

    • The raw FRET signal is the sensitized emission of the acceptor when exciting the donor. However, this signal must be corrected for spectral "bleed-through" (direct excitation of the acceptor and donor emission into the acceptor channel).

    • While several complex formulas exist, a simplified approach to demonstrate the principle is:

      • E = 1 - (I_DA / I_D)

      • Where I_DA is the fluorescence intensity of the donor in the presence of the acceptor, and I_D is the fluorescence intensity of the donor in the absence of the acceptor (from your donor-only sample). This method, known as donor quenching, is one of the most reliable ways to determine FRET efficiency.

Conclusion

Cy5.5 is a potent and valuable FRET acceptor for NIR applications, distinguished by its very high molar extinction coefficient. For researchers designing FRET-based assays, the Cy3.5-Cy5.5 pair is a well-validated system with a practical Förster distance of ~5.5 nm.[10][13]

However, the field has evolved. For applications demanding high photostability or where high labeling densities are required, Alexa Fluor 680 presents a superior alternative due to its higher quantum yield and marked resistance to photobleaching and self-quenching.[15]

Finally, the choice of reactive chemistry is non-negotiable for success. While Cy5.5-carboxylic acid chloride is a theoretical possibility, its instability makes it impractical for most biological applications. The use of Cy5.5-NHS ester , coupled with a rigorous, self-validating protocol that includes DOL calculation, will provide the robust and reproducible data required to advance your research.

References

  • University of California, Irvine, Department of Chemistry. Alexa Fluor® Dyes - Simply the Best and Brightest. [Online] Available at: [Link]

  • Fluorochromes Description. Fluorochromes Description.
  • FluoroFinder. Cy5.5 Dye Profile. [Online] Available at: [Link]

  • FluoroFinder. Alexa Fluor 680 Dye Profile. [Online] Available at: [Link]

  • Al-Kurdi, R., et al. (2023). Single-Molecule Characterization of Cy3.5-Cy5.5 Dye Pair for FRET Studies of Nucleic Acids and Nucleosomes. Journal of Fluorescence, 33(1), 413-421. [Online] Available at: [Link]

  • Glen Research. Extinction coefficients and fluorescence data. [Online] Available at: [Link]

  • Agilent Technologies. (2006). An Introduction to Fluorescence Resonance Energy Transfer (FRET) Technology and its Application in Bioscience. [Online] Available at: [Link]

  • metabion. Cy5.5. [Online] Available at: [Link]

  • Al-Kurdi, R., et al. (2022). Single-Molecule Characterization of Cy3.5-Cy5.5 Dye Pair for FRET Studies of Nucleic Acids and Nucleosomes. ResearchGate. [Online] Available at: [Link]

  • Wikipedia. Cyanine. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). Fluorescence Resonance Energy Transfer. [Online] Available at: [Link]

  • Sanborn, M. E., et al. (2011). Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments.
  • AxisPharm. Cyanine3.5 Dye. [Online] Available at: [Link]

  • Panchuk-Voloshina, N., et al. (2003). Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates. Journal of Histochemistry & Cytochemistry, 51(12), 1699-1712. [Online] Available at: [Link]

  • ResearchGate. Do you have any advice to handle Cy 5 dye?. [Online] Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.